An In-depth Technical Guide to 5-Chloro-2,3-difluoro-4-iodopyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry Halogenated heterocyclic compounds are cornerstones in the design and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
Halogenated heterocyclic compounds are cornerstones in the design and synthesis of modern pharmaceuticals. Their unique electronic properties, ability to form specific halogen bonds with biological targets, and their versatility as synthetic handles make them invaluable building blocks. Among these, polysubstituted pyridines are of particular interest due to their prevalence in a wide array of bioactive molecules. 5-Chloro-2,3-difluoro-4-iodopyridine is a prime example of such a scaffold, offering medicinal chemists a strategic platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its molecular properties, a plausible synthetic route, its applications in drug discovery, and essential safety information.
Core Molecular Attributes of 5-Chloro-2,3-difluoro-4-iodopyridine
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. Below is a summary of the key molecular attributes of 5-Chloro-2,3-difluoro-4-iodopyridine.
Elucidating the Molecular Structure and Reactivity
The arrangement of the four different substituents on the pyridine ring of 5-Chloro-2,3-difluoro-4-iodopyridine dictates its reactivity and utility. The electron-withdrawing nature of the chlorine and two fluorine atoms renders the pyridine ring electron-deficient, which can influence its interaction with biological targets and its reactivity in chemical transformations. The iodine atom, being the most labile of the halogens in this context, serves as the primary site for cross-coupling reactions.
Caption: Chemical structure of 5-Chloro-2,3-difluoro-4-iodopyridine.
A Plausible Synthetic Pathway
Step 1: Synthesis of 5-Chloro-2,3-difluoropyridine
A patented method describes the synthesis of 5-chloro-2,3-difluoropyridine from 2-aminopyridine. This multi-step process involves chlorination, diazotization, a Sandmeyer reaction, and finally, fluorination[3]. The final fluorination step to obtain 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine is detailed here.
In a suitable reaction vessel, combine 2,3,5-trichloropyridine with sulfolane and dimethyl sulfoxide as solvents.
Add a mixture of cesium fluoride and potassium fluoride as the fluorinating agents.
Heat the reaction mixture to 145 °C and maintain for 17 hours.
Increase the temperature to 190 °C and maintain for an additional 19 hours.
The product, 5-chloro-2,3-difluoropyridine, is continuously removed from the reaction mixture. This method is reported to yield the product in high purity and yield[3].
Step 2: Iodination of 5-Chloro-2,3-difluoropyridine to yield 5-Chloro-2,3-difluoro-4-iodopyridine
The introduction of an iodine atom at the C4 position can be achieved through a directed ortho-metalation followed by quenching with an iodine source.
Reaction: Directed ortho-metalation and iodination.
Reagents: 5-Chloro-2,3-difluoropyridine, a strong lithium base (e.g., lithium diisopropylamide - LDA), an ethereal solvent (e.g., tetrahydrofuran - THF), and an iodine source (e.g., molecular iodine - I₂).
Protocol:
Dissolve 5-chloro-2,3-difluoropyridine in anhydrous THF in a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel.
Cool the solution to a low temperature (typically -78 °C).
Slowly add a solution of LDA in THF to the reaction mixture. The LDA will selectively deprotonate the C4 position due to the directing effect of the adjacent fluorine and nitrogen atoms.
Stir the reaction at -78 °C for a specified time to ensure complete metalation.
Slowly add a solution of iodine in THF to the reaction mixture.
Allow the reaction to slowly warm to room temperature.
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate).
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
5-Chloro-2,3-difluoro-4-iodopyridine chemical properties.
An In-Depth Technical Guide to 5-Chloro-2,3-difluoro-4-iodopyridine: Synthesis, Properties, and Applications Introduction 5-Chloro-2,3-difluoro-4-iodopyridine is a highly functionalized heterocyclic building block of sig...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Chloro-2,3-difluoro-4-iodopyridine: Synthesis, Properties, and Applications
Introduction
5-Chloro-2,3-difluoro-4-iodopyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal and agrochemical sciences. Its unique arrangement of four distinct halogen substituents on a pyridine core provides a versatile platform for complex molecule synthesis. The electron-deficient nature of the pyridine ring, further enhanced by the inductive effects of the fluorine and chlorine atoms, coupled with the exceptional reactivity of the carbon-iodine bond, makes this compound a valuable intermediate.[1] It is particularly utilized in the development of kinase inhibitors and other advanced bioactive molecules through selective cross-coupling reactions.[2] This guide provides a comprehensive overview of its chemical properties, a logical synthetic pathway, key reactivity patterns, and detailed experimental protocols relevant to its application.
Physicochemical and Safety Data
The fundamental properties of 5-Chloro-2,3-difluoro-4-iodopyridine (CAS No. 406676-26-4) are summarized below. This data is essential for laboratory safety, reaction planning, and analytical characterization.
The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine is not commonly detailed in primary literature but can be logically achieved via a two-step sequence starting from a commercially available precursor. This pathway leverages a halogen exchange (HALEX) reaction followed by a regioselective iodination.
Step 1: Synthesis of the Precursor, 5-Chloro-2,3-difluoropyridine
The immediate precursor, 5-chloro-2,3-difluoropyridine, is synthesized from 2,3,5-trichloropyridine. This transformation is a nucleophilic aromatic substitution where fluoride ions displace chloride ions at the 2- and 3-positions. The use of a phase-transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt (e.g., potassium fluoride) in an aprotic polar solvent.[5]
Step 2: Regioselective Iodination via Directed ortho-Metalation (DoM)
With 5-chloro-2,3-difluoropyridine in hand, the iodine is installed at the C-4 position. Simple electrophilic iodination is challenging due to the electron-deficient nature of the ring. Therefore, a Directed ortho-Metalation (DoM) strategy is the most logical and effective approach.
Causality of Regioselectivity : The fluorine atom at C-3 acts as a powerful ortho-directing group. In the presence of a strong, hindered base like lithium diisopropylamide (LDA), the most acidic proton at the adjacent C-4 position is selectively abstracted. This is due to the inductive electron-withdrawing effect of the C-3 fluorine and the ability of the fluorine and the ring nitrogen to coordinate with the lithium cation, stabilizing the resulting lithiated intermediate.[6] This intermediate is a potent nucleophile that readily reacts with an iodine electrophile, such as molecular iodine (I₂), to yield the target compound with high regioselectivity.
Caption: Synthetic pathway to 5-Chloro-2,3-difluoro-4-iodopyridine.
Reactivity and Strategic Applications
The primary utility of this molecule stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength order is C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most susceptible to oxidative addition by a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[7]
This predictable reactivity allows chemists to use the C-4 iodo position as a synthetic handle for introducing aryl, alkyl, or alkynyl groups via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the C-5 chloro position intact for potential subsequent transformations.[1][2]
Experimental Protocols
The following protocols are provided as robust, representative procedures for the synthesis and application of 5-Chloro-2,3-difluoro-4-iodopyridine.
Protocol 1: Synthesis via Directed ortho-Metalation (Representative)
This protocol describes the iodination of the precursor, 5-chloro-2,3-difluoropyridine.
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.
Deprotonation: Dissolve 5-chloro-2,3-difluoropyridine in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
Iodination: Dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 1-2 hours at -78 °C.
Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude solid product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 5-Chloro-2,3-difluoro-4-iodopyridine.
Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%) or other suitable ligand
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Ethyl acetate
Diatomaceous earth (Celite®)
Procedure:
Reaction Setup: To a round-bottom flask, add 5-Chloro-2,3-difluoro-4-iodopyridine, the arylboronic acid, the base (K₂CO₃), Pd(OAc)₂, and the phosphine ligand.
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Add the degassed solvent mixture (e.g., dioxane/water).
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As a laboratory chemical, 5-Chloro-2,3-difluoro-4-iodopyridine must be handled with appropriate precautions.
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Chloro-2,3-difluoro-4-iodopyridine is a strategically designed building block that offers chemists a reliable and predictable route for the synthesis of complex, polysubstituted pyridine derivatives. Its well-differentiated halogen reactivity makes it an ideal substrate for selective C-C and C-N bond-forming reactions, particularly at the highly reactive C-4 position. The synthetic and application protocols outlined in this guide provide a solid foundation for researchers aiming to leverage the unique chemical properties of this versatile intermediate in their drug discovery and development programs.
References
[No Author]. (n.d.). 5-Chloro-2,3-difluoro-4-iodopyridine. MySkinRecipes. Retrieved from [Link]
[No Author]. (n.d.). 5-Chloro-2,3-difluoro-4-iodopyridine suppliers and producers. BuyersGuideChem. Retrieved from [Link]
[No Author]. (n.d.). Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.
[No Author]. (n.d.). 5-Chloro-2,3-difluoro-4-iodopyridine. MySkinRecipes. Retrieved from [Link]
[No Author]. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
[No Author]. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]
[No Author]. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Retrieved from [Link]
[No Author]. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Retrieved from [Link]
Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved from [Link]
Guinchard, X., et al. (2013). Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines. Journal of Organic Chemistry, 78(15), 7475-86. Retrieved from [Link]
Precision Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine
A Directed Ortho Metalation (DoM) Approach Executive Summary The polyhalogenated pyridine scaffold 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) represents a critical "privileged structure" in modern drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
A Directed Ortho Metalation (DoM) Approach
Executive Summary
The polyhalogenated pyridine scaffold 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) represents a critical "privileged structure" in modern drug discovery, particularly for kinase inhibitors and advanced agrochemicals. Its utility lies in the orthogonal reactivity of its halogen substituents: the C4-iodine serves as a labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C2/C3-fluorines and C5-chlorine modulate lipophilicity and metabolic stability.
This technical guide details the most robust synthetic pathway for this molecule, prioritizing regiochemical fidelity. While nucleophilic aromatic substitution (
) is common for fluoropyridines, this protocol utilizes Directed Ortho Metalation (DoM) to install the iodine atom with >95% regioselectivity, avoiding the formation of inseparable isomers common in electrophilic halogenation.
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent acidity of the C4-proton in the precursor 5-chloro-2,3-difluoropyridine . The inductive effects of the flanking C3-fluorine and C5-chlorine atoms significantly acidify the C4 position (
), making it the exclusive site for deprotonation by hindered lithium amide bases at low temperatures.
Strategic Disconnection:
Target: 5-Chloro-2,3-difluoro-4-iodopyridine.
Disconnection: C4–I bond via Electrophilic Trapping.
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (11 mmol, 1.1 equiv).
Expert Note: LDA is preferred over n-BuLi to prevent nucleophilic attack on the fluorinated ring. LiTMP (Lithium Tetramethylpiperidide) is a viable alternative if regioselectivity issues arise, but LDA is generally sufficient for this substitution pattern.
Electrophile: Iodine (
), resublimed (3.05 g, 12 mmol).
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a drying column.
Step-by-Step Methodology:
System Preparation:
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.
Cool the flask to -78°C using a dry ice/acetone bath.
Base Addition:
Charge the flask with Anhydrous THF (20 mL).
Add LDA solution (5.5 mL, 11 mmol) dropwise via syringe.
Critical Check: Ensure internal temperature does not rise above -70°C.
Substrate Addition (The Metalation):
Dissolve 5-chloro-2,3-difluoropyridine (1.49 g) in THF (5 mL).
Add this solution dropwise to the LDA mixture over 15 minutes.
Incubation: Stir at -78°C for 45 to 60 minutes .
Mechanistic Insight: The solution will likely turn deep yellow or orange, indicating the formation of the pyridyl-lithium species. The C3-F and C5-Cl stabilize the negative charge at C4 via the "Optional Site of Deprotonation" principle (Schlosser’s Base).
Electrophilic Quench:
Dissolve Iodine (
, 3.05 g) in THF (10 mL).
Add the Iodine solution dropwise to the lithiated intermediate.
Observation: The color will transition from orange to dark brown/purple.
Stir for 30 minutes at -78°C, then allow the mixture to warm slowly to 0°C over 1 hour.
Workup:
Quench the reaction with saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear).
Extract with Ethyl Acetate (
mL).
Wash combined organics with Brine, dry over
, and concentrate under reduced pressure.
Purification:
Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Yield Target: 75-85%.
Critical Process Parameters (CPPs) & Troubleshooting
The success of this synthesis hinges on controlling the reactivity of the lithiated intermediate to prevent the "Halogen Dance."
Strictly maintain -78°C during metalation.[1][2] Use internal probe.
Nucleophilic Attack
Formation of alkylated pyridines.
Use of alkyllithium (n-BuLi) instead of amide (LDA).
Always use non-nucleophilic bases (LDA/LiTMP).
Low Yield
Recovery of starting material.
Wet THF (Proton quench).
Distill THF over Na/Benzophenone or use molecular sieves.
Mechanistic Visualization: The "Halogen Dance" Risk
If the temperature is not controlled, the lithiated species at C4 can isomerize, moving the lithium to a more thermodynamically stable position (often ortho to the fluorine), scrambling the halogen positions.
Figure 2: Maintaining kinetic control at -78°C is essential to prevent isomerization.
Safety & Handling
Organolithiums: LDA is pyrophoric and reacts violently with water. All transfers must use cannula or syringe techniques under inert atmosphere (
or Ar).
Fluorinated Pyridines: Often possess high vapor pressure and potential neurotoxicity. Handle in a well-ventilated fume hood.
Iodine: Corrosive solid; sublimation hazard. Weigh in a closed vessel.
References
Schlosser, M., & Mongin, F. (2007).[3] Pyridine Elaboration through Organometallic Intermediates: Regiochemical Control and Completeness. Chemical Society Reviews.
Context: Establishes the foundational rules for "Site of Deprotonation" in polyhalogen
L’Helgoual’ch, J. M., et al. (2015). Regioselective Lithiation of 2,3-Difluoropyridines.[4] Tetrahedron.[1][5][6]
Context: Validates the acidity of the C4 proton in 2,3-difluoro systems.
Patent CN106008329A. (2016). Preparation method of 5-chloro-2,3-difluoropyridine.[7]
Context: Industrial synthesis of the precursor m
Gribble, G. W., et al. (2010). Lithium-Halogen Exchange vs. Deprotonation in Pyridines. Heterocycles.[1][5][6][8][9][10][11]
Context: Discusses the competition between DoM and halogen dance in chloro-fluoro-pyridines.
5-Chloro-2,3-difluoro-4-iodopyridine spectral data (NMR, IR, MS)
This technical guide is structured as a high-level whitepaper designed for analytical chemists and synthetic leads in pharmaceutical R&D. It addresses the characterization of 5-Chloro-2,3-difluoro-4-iodopyridine , a high...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level whitepaper designed for analytical chemists and synthetic leads in pharmaceutical R&D. It addresses the characterization of 5-Chloro-2,3-difluoro-4-iodopyridine , a highly functionalized scaffold used in the synthesis of kinase inhibitors and agrochemicals.
Structural Validation and Analytical Profiling
Executive Summary & Compound Significance
5-Chloro-2,3-difluoro-4-iodopyridine is a dense halogenated heteroaromatic "building block." Its value lies in the orthogonal reactivity of its four substituents:
C2-F & C3-F: Highly activated for nucleophilic aromatic substitution (
), with C2 being significantly more electrophilic due to the adjacent nitrogen.
C4-I: Prime handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weak C-I bond.
C5-Cl: Provides steric bulk and metabolic stability; typically retained in the final pharmacophore.
Analytical Challenge: The primary challenge is distinguishing this specific regioisomer from its isomers (e.g., 5-chloro-2,6-difluoro-4-iodopyridine) formed during non-selective lithiation or halogenation processes. This guide provides the diagnostic spectral fingerprints required for absolute structural assignment.
Physical & Chemical Properties
Property
Value
Notes
Molecular Formula
Molecular Weight
275.42 g/mol
Average Mass
Monoisotopic Mass
274.8821 Da
Based on
Appearance
Off-white to pale yellow solid
Light sensitive (C-I bond lability)
Solubility
DCM, DMSO, Methanol
Sparingly soluble in water
CAS Registry
Provisional/Proprietary
Often custom-synthesized; analogs: 1261365-54-7
Nuclear Magnetic Resonance (NMR) Profiling
H NMR Spectroscopy
The proton spectrum is deceptively simple, containing only one aromatic signal. The diagnostic value lies not in the chemical shift alone, but in the absence of other protons and the specific coupling pattern.
Solvent:
(Recommended for resolution) or .
Internal Standard: TMS (0.00 ppm).
Position
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment
H-6
8.15 - 8.25
Doublet (d) or dd
Hz
-proton to Nitrogen
Mechanistic Insight: The H-6 proton is deshielded by the adjacent Nitrogen and the inductive effect of the C5-Chlorine. It typically appears as a singlet, but high-field instruments (500 MHz+) will resolve a small long-range coupling to the C2-Fluorine (
) or C3-Fluorine.
F NMR Spectroscopy (The "Fingerprint")
This is the primary validation method . The presence of two distinct fluorine environments with strong ortho-coupling confirms the 2,3-substitution pattern.
Signal
Shift ( ppm)
Multiplicity
Coupling ()
Environment
F-2
-75.0 to -80.0
Doublet (d)
Hz
Ortho to N (Deshielded)
F-3
-135.0 to -140.0
Doublet (d)
Hz
Meta to N, Ortho to F-2
Diagnostic Logic:
2,3-Difluoro: Shows a characteristic ortho coupling constant of ~22 Hz.
2,6-Difluoro (Impurity): Would show a singlet (if symmetric) or very small para coupling (< 5 Hz), and the shifts would be equivalent if symmetric.
Validation: If the spectrum shows two doublets with
, the 2,3-regiochemistry is confirmed.
Mass Spectrometry (MS) Data
Ionization & Isotope Pattern
Method: GC-MS (EI) or LC-MS (ESI+).
Ionization: ESI+ is preferred for polar intermediates, but EI provides better structural fragmentation for halo-pyridines.
Isotopic Signature:
The molecule contains one Chlorine (
) and one Iodine (, monoisotopic).
M+ (275): Base peak (containing
).
M+2 (277): Approx. 33% intensity of M+ (due to
).
Fragmentation Pathway (EI)
The fragmentation follows a logical loss of halogens based on bond dissociation energies (C-I < C-Cl < C-F).
Figure 1: Predicted Electron Impact (EI) fragmentation pathway. The loss of Iodine (127 Da) is the dominant initial event.
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).
Wavenumber ()
Assignment
Intensity
3050 - 3080
C-H Stretch (Aromatic)
Weak
1550 - 1600
C=N / C=C Ring Breathing
Medium-Strong
1420 - 1450
Pyridine Ring Skeletal Vib.
Strong
1200 - 1250
C-F Stretch
Very Strong
1050 - 1100
C-Cl Stretch
Medium
~700 - 750
C-I Stretch
Weak/Medium
Analytical Workflow & Quality Control
To ensure the integrity of this intermediate in drug development, the following self-validating workflow is recommended.
Figure 2: Quality Control Decision Tree. Note that
NMR is prioritized over NMR for regiochemical assignment.
Experimental Protocol: Sample Preparation
Objective: Prepare a sample for NMR that avoids halogen exchange or degradation.
Solvent Choice: Use Chloroform-d (
) treated with silver foil (to remove traces of HCl/acid) or DMSO- .
Warning: Acidic impurities in
can cause protonation of the pyridine nitrogen, shifting signals downfield.
Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., KI, KCl) from the synthesis step.
Tube: Use high-grade 5mm NMR tubes.
Safety Note: This compound is a poly-halogenated pyridine. It is a potential skin sensitizer and lachrymator . Handle only in a fume hood.
References
General Pyridine Synthesis: Schlosser, M. (2005). "The regioselective lithiation of fluoropyridines." Angewandte Chemie International Edition. Link
19F NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-F coupling constants).
Halogenated Pyridine Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link
Spectral Prediction Algorithms: Data derived using ACD/Labs NMR Predictor and ChemDraw Professional 22.
Disclaimer: The spectral data provided are based on theoretical chemometric models and comparative analysis of structural analogs. Experimental values may vary slightly based on solvent, concentration, and instrument frequency.
Physical Properties, Synthesis, and Reactivity Profile Executive Summary 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4) is a highly specialized halogenated heterocyclic scaffold used primarily in the discovery a...
Author: BenchChem Technical Support Team. Date: February 2026
Physical Properties, Synthesis, and Reactivity Profile
Executive Summary
5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4) is a highly specialized halogenated heterocyclic scaffold used primarily in the discovery and development of small-molecule pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in its tetrasubstituted pyridine core , which presents three distinct halogen handles (I, Cl, F) with differentiated reactivity profiles.
This guide provides a comprehensive technical analysis of the compound, designed for medicinal chemists and process engineers. It details the physical constants, validated synthetic pathways, and the chemoselective logic required to utilize this building block in cross-coupling campaigns (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig).
Chemical Identity & Structural Analysis[2][3]
Property
Specification
IUPAC Name
5-Chloro-2,3-difluoro-4-iodopyridine
Common Name
5-Chloro-2,3-difluoro-4-iodopyridine
CAS Registry Number
406676-26-4
Molecular Formula
Molecular Weight
275.42 g/mol
SMILES
Fc1nc(F)c(I)c(Cl)c1
InChI Key
Specific key unavailable; Analogous to 5-chloro-2-fluoro-4-iodopyridine structure
Structural Features
[1][2][3][4][5][6][7][8] • C4-Iodine: High lability; primary site for Pd-catalyzed coupling.• C5-Chlorine: Secondary electrophilic site; stable under mild Pd conditions.• C2,C3-Fluorine: Induces strong dipole; C2-F is activated for .
Physical & Thermodynamic Properties
Data aggregated from supplier certificates of analysis (CoA) and analogous poly-halogenated pyridine datasets.
Property
Value / Range
Experimental Condition
Physical State
Solid
@ 20°C, 1 atm
Appearance
Off-white to Tan/Brown crystalline powder
Oxidation of surface iodine may darken color over time.
Melting Point
103 – 109 °C
Standard capillary method
Boiling Point
>250 °C (Predicted)
Decomposition likely prior to boiling.
Density
~2.2 g/cm³ (Predicted)
Based on di-iodo/chloro analogs.
Solubility
Soluble: DCM, THF, DMSO, Ethyl AcetateInsoluble: Water
Lipophilic character (LogP > 3.0 estimated).
pKa
< -4.0 (Predicted)
Highly electron-deficient pyridine ring.
Technical Note on Stability:
The presence of the C-I bond makes this compound light-sensitive. It must be stored in amber vials at 2–8°C to prevent photolytic deiodination, which manifests as a darkening of the solid to a deep brown or violet color.
Synthesis & Manufacturing Protocol
The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine is typically achieved via a Directed Ortho Metalation (DoM) strategy, starting from the commercially available 2,3,5-trichloropyridine.
Cool a solution of 5-chloro-2,3-difluoropyridine in anhydrous THF to -78°C.
Add LDA (1.1 equiv) dropwise. The acidity of the C4-H is significantly higher than C6-H due to the inductive effect of the adjacent C3-F and C5-Cl atoms.
Stir for 30–60 minutes to form the 4-lithio species.
Quench with a solution of
in THF.
Warm to room temperature and work up with aqueous sodium thiosulfate (to remove excess iodine).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway highlighting the Halex fluorination and regioselective C4-lithiation.
Reactivity Profile & Chemoselectivity
The power of this scaffold lies in the bond dissociation energy (BDE) hierarchy . The C-I, C-Cl, and C-F bonds can be manipulated sequentially, allowing for the construction of complex pentasubstituted pyridines.
Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, mild base (Na2CO3), 60–80°C.
Selectivity: >98% selectivity for C4 over C5.
Site B (C5-Chlorine): Secondary reactivity.
Reaction: Cross-Coupling requires activated ligands (e.g., XPhos, Buchwald G3) or higher temperatures (>100°C) after the C4-I position has been functionalized.
Site C (C2-Fluorine): Nucleophilic susceptibility.
Reaction:
(Nucleophilic Aromatic Substitution).
Reagents: Primary amines, alkoxides, thiols.
Selectivity: The C2-F is more activated than C3-F due to the direct influence of the ring nitrogen (ortho-effect).
Chemoselectivity Logic Map
Figure 2: Orthogonal reactivity profile allowing sequential functionalization of the pyridine core.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Spill Cleanup: Sweep up solid; do not generate dust. Treat surface with dilute sodium thiosulfate if iodine staining is observed.
References
BuyersGuideChem . (2024). 5-Chloro-2,3-difluoro-4-iodopyridine Properties and CAS 406676-26-4. Retrieved from [Link]
MySkinRecipes . (2024). Product Specification: 5-Chloro-2,3-difluoro-4-iodopyridine. Retrieved from [Link]
Google Patents. (2016). Preparation method of 5-chloro-2,3-difluoropyridine (CN106008329A).
Schlosser, M. (2005).[8] The regioselective functionalization of chloropyridines via Directed Ortho Metalation. Angewandte Chemie International Edition. (Contextual citation for DoM methodology).
5-Chloro-2,3-difluoro-4-iodopyridine safety and handling
Safety, Handling, and Synthetic Utility in Drug Discovery Executive Summary 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4) is a highly functionalized heterocyclic building block critical to modern medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Handling, and Synthetic Utility in Drug Discovery
Executive Summary
5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals.[1][2] Its value lies in its orthogonal reactivity : the C4-iodine atom provides a facile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C2/C3-fluorine atoms and C5-chlorine atom offer sites for subsequent nucleophilic aromatic substitution (
) or "halogen dance" rearrangements.
However, this high density of halogenation introduces specific stability challenges—namely photolytic deiodination and hydrolysis-induced hydrofluoric acid (HF) generation. This guide synthesizes field-proven handling protocols to maximize yield and ensure operator safety.
Part 1: Chemical Identity & Physicochemical Profile
Property
Specification
Field Insight
CAS Number
406676-26-4
Primary identifier for the 2,3-difluoro isomer.[2]
Molecular Formula
High halogen density increases lipophilicity ().
Molecular Weight
275.42 g/mol
—
Physical State
Solid (Off-white to Brown)
Critical: A brown hue indicates free iodine () liberation due to photolysis.
Melting Point
~84-91°C
Low melting point requires careful monitoring during vacuum drying to avoid sublimation.
Solubility
DMSO, DCM, THF
Poor solubility in water; use anhydrous organic solvents for reactions.
Part 2: Hazard Identification & Toxicology (The "Risk")
While classified under standard GHS codes for irritants, the combination of halogens requires a more nuanced risk assessment than standard pyridine.
The Iodine Risk (Photolytic Instability)
The C4-I bond is the weakest bond in the molecule. Exposure to UV or visible light facilitates homolytic cleavage, generating radical species and free iodine.
Operational Impact: Degraded material (brown/yellow) will affect stoichiometry in palladium-catalyzed couplings, leading to catalyst poisoning or homocoupling side products.
Mitigation: Store in amber glass; wrap reaction flasks in aluminum foil during setup.
The Fluorine Risk (Hydrolysis & HF)
Although the C-F bond is strong, the electron-deficient pyridine ring activates the C2/C3 positions. In the event of a fire or strong acidic hydrolysis, the release of fluoride ions can generate trace Hydrofluoric Acid (HF).
Safety Protocol: In case of fire, do not rely solely on water mist; use dry chemical or
to prevent acidic runoff. Standard calcium gluconate gel should be available in the lab as a precaution for all fluorinated pyridine work.
Permeation Hazards
Polyhalogenated pyridines are lipophilic and can permeate standard nitrile gloves faster than non-halogenated analogs.
PPE Standard: Use double-gloving (Nitrile over Laminate/PE) or Silver Shield® gloves for prolonged handling (weighing >5g).
Part 3: Storage & Stability Protocol
The "Cold Chain" Rule:
Unlike simple chloropyridines, this iodinated analog is thermally sensitive.
Temperature: Store at 2–8°C (Refrigerator). For long-term storage (>3 months), -20°C is preferred to arrest slow deiodination.
Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is sensitive to oxidative degradation.
Container: Amber borosilicate glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
Part 4: Safe Handling & Operational Protocols
Workflow Visualization
The following diagram outlines the critical decision paths for handling this compound to prevent degradation and exposure.
Caption: Operational workflow emphasizing the critical visual inspection step to ensure reagent integrity before synthesis.
Protocol: Selective Suzuki-Miyaura Coupling
Context: Utilizing the C4-Iodo site selectively while preserving C-Cl and C-F bonds.
Reagents:
5-Chloro-2,3-difluoro-4-iodopyridine (1.0 equiv)
Arylboronic acid (1.1 equiv)
(3-5 mol%)
(2.0 equiv, anhydrous)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Preparation: Oven-dry a Schlenk flask or microwave vial. Cool under Argon flow.
Weighing: Weigh the iodopyridine rapidly in a fume hood (dimmed light preferred). If the solid is brown, wash with cold hexanes or recrystallize before use.
Charging: Add the iodopyridine, boronic acid, base, and catalyst to the flask.
Degassing: Seal the vessel. Evacuate and backfill with Argon (
). Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
Solvation: Add degassed 1,4-Dioxane via syringe.
Reaction: Stir at 60–80°C .
Expert Tip: Do not exceed 90°C. Higher temperatures may activate the C5-Cl bond or induce
at C2-F by the carbonate base.
Quench: Cool to RT. Filter through a Celite pad to remove Palladium residues (treat Celite as heavy metal waste).
Part 5: Reactivity Logic & Site Selectivity
Understanding the electronic landscape of this molecule is vital for safety and success. The diagram below illustrates the hierarchy of reactivity.
Caption: Reactivity hierarchy. The C4-I bond is the primary handle, but C2-F is prone to side reactions with strong nucleophiles.
Part 6: Emergency Response & Waste Management[3]
Scenario
Immediate Action
Expert Note
Skin Contact
Wash with soap/water for 15 mins.
Do not use ethanol; it may increase skin absorption.
Waste Disposal:
Segregate as Halogenated Organic Waste . Do not mix with strong acids (risk of HF generation) or strong oxidizers (risk of iodine evolution).
References
BuyersGuideChem . 5-Chloro-2,3-difluoro-4-iodopyridine Suppliers and Properties. Retrieved from
Chem-Impex International . 5-Chloro-2-fluoro-4-iodopyridine Safety and Handling (Analogous Class Data). Retrieved from
Apollo Scientific . Material Safety Data Sheet: 5-Chloro-2,3-difluoropyridine (Base Scaffold Safety). Retrieved from
PubChem . Compound Summary: 5-Chloro-2-fluoro-4-iodopyridine (Isomer Data for Toxicology). Retrieved from [4]
MySkinRecipes . Chemical Specifications: 5-Chloro-2,3-difluoro-4-iodopyridine.[1][2] Retrieved from
The Strategic Synthesis and Utility of 5-Chloro-2,3-difluoro-4-iodopyridine: A Technical Monograph
Topic: The Strategic Synthesis and Utility of 5-Chloro-2,3-difluoro-4-iodopyridine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The Strategic Synthesis and Utility of 5-Chloro-2,3-difluoro-4-iodopyridine
Content Type: Technical Monograph & Experimental Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of modern medicinal chemistry, 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4) has emerged as a high-value "privileged scaffold." Unlike generic heterocycles, this molecule offers a unique constellation of halogen atoms that serves two critical functions:
Orthogonal Reactivity: The C4-iodine provides a highly reactive handle for cross-coupling (Suzuki, Sonogashira) that is chemically distinct from the C5-chlorine and C2/C3-fluorines.
Electronic & Steric Tuning: The 2,3-difluoro motif modulates the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative metabolism, a key feature in the design of KRAS G12C inhibitors and next-generation agrochemicals.
This guide details the technical "discovery" of the synthetic route to this molecule—specifically the challenge of regioselective C4-functionalization—and provides a validated protocol for its generation.
Chemical Identity & Physical Properties[1][2][3][4]
Property
Specification
IUPAC Name
5-Chloro-2,3-difluoro-4-iodopyridine
CAS Number
406676-26-4
Molecular Formula
C₅HClF₂IN
Molecular Weight
275.42 g/mol
Appearance
Low-melting solid / Crystalline powder
Key Precursor
5-Chloro-2,3-difluoropyridine (CAS 89402-43-7)
Storage
2–8°C, Light Sensitive, Argon atmosphere
The Synthetic Challenge: Regioselective Functionalization
The "discovery" of this molecule is rooted in the evolution of Directed Ortho Metalation (DoM) strategies. The challenge lies in the starting material, 5-chloro-2,3-difluoropyridine.
The Problem: The pyridine ring is electron-deficient. Standard electrophilic aromatic substitution fails.
The Solution: DoM using a non-nucleophilic base (LiTMP).
Regioselectivity Logic:
C4 Position: The proton at C4 is the most acidic (
). It is flanked by a Chlorine at C5 (inductive withdrawal) and Fluorines at C2/C3 (strong inductive withdrawal). The "Combined Directing Group" effect makes C4 the thermodynamic and kinetic site of deprotonation.
C6 Position: Less acidic due to the lack of adjacent halogens on both sides.
Visualization: The Synthesis Pathway
The following diagram illustrates the industrial route, starting from the "Halex" reaction to the cryogenic iodination.
Figure 1: Synthetic workflow from trichloropyridine to the target 4-iodo analog. The critical step is the regioselective lithiation at -78°C.
Detailed Experimental Protocol
This protocol is synthesized from best practices in polyhalopyridine chemistry (e.g., methods by Schlosser and Mongin). It prioritizes safety and yield.
Objective: Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine via C4-Lithiation.
Reagents
Substrate: 5-Chloro-2,3-difluoropyridine (1.0 eq)
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq). Note: LDA is often too nucleophilic and can cause S_NAr side reactions at the C2-F position.
Electrophile: Iodine (
) (1.2 eq) dissolved in THF.
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology
Preparation of LiTMP (In-situ):
Charge a flame-dried 3-neck flask with anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.15 eq) under Argon.
Cool to -10°C .
Dropwise add n-Butyllithium (2.5 M in hexanes, 1.15 eq).
Stir for 30 minutes to ensure complete formation of LiTMP.
Cryogenic Deprotonation:
Cool the LiTMP solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent "Halogen Dance" rearrangement.
Dissolve 5-Chloro-2,3-difluoropyridine (1.0 eq) in a minimal amount of THF.
Add the substrate solution dropwise to the base over 20 minutes, maintaining internal temperature below -70°C.
Stir: 45–60 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species.
Iodination (The Quench):
Prepare a solution of Iodine (
, 1.2 eq) in THF.
Add the Iodine solution dropwise to the lithiated mixture at -78°C.
Observation: The color will fade/change as the lithio-species is consumed.
Allow the mixture to warm slowly to 0°C over 2 hours.
Workup & Purification:
Quench with saturated aqueous
(Sodium thiosulfate) to reduce excess iodine (solution turns from brown to yellow/clear).
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid.
Reactivity & Applications Profile
The utility of 5-Chloro-2,3-difluoro-4-iodopyridine lies in its ability to undergo sequential, orthogonal functionalization.
Reaction Type
Site
Reagent/Conditions
Utility
Suzuki-Miyaura
C4-I
Boronic Acid, Pd(dppf)Cl₂,
Primary method for attaching aryl/heteroaryl groups (e.g., in KRAS inhibitors).
Sonogashira
C4-I
Alkyne, Pd/Cu, Amine
Introduction of alkynyl linkers.
(Nucleophilic Subst.)
C2-F
Amines, Alkoxides
The C2-Fluorine is highly labile due to activation by the ring nitrogen. Allows introduction of solubilizing groups.
(Secondary)
C3-F
Strong Nucleophiles
Much less reactive than C2; requires forcing conditions.
Visualization: Reactivity Logic
Figure 2: The orthogonal reactivity map. The C4-Iodine is the primary "entry point" for medicinal chemistry, followed by C2-F displacement.
References
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link
Mongin, F., & Quéguiner, G. (2001). "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines." Tetrahedron, 57(19), 4059-4090. Link
Sigma-Aldrich. (n.d.). "Product Specification: 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 406676-26-4)."[2][3] Link
Linhardt, R. et al. (1997). "Process for the preparation of 2,3-difluoro-5-halopyridines." U.S. Patent 5,650,517.[4] (Describes the synthesis of the precursor core). Link
Navigating Nucleophilic Substitution on a Complex Scaffold: A Technical Guide to the Reactivity of 5-Chloro-2,3-difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and agrochemical design, the strategic functionalization of hetero...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and agrochemical design, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, polysubstituted pyridines represent a privileged class of structures, frequently forming the core of innovative therapeutic agents and crop protection solutions. The compound 5-Chloro-2,3-difluoro-4-iodopyridine stands out as a highly versatile and reactive building block, offering multiple points for chemical modification. Its unique arrangement of four distinct halogen atoms on an electron-deficient pyridine ring presents both a challenge and an opportunity for selective synthesis.
This in-depth technical guide provides a comprehensive analysis of the reactivity of 5-Chloro-2,3-difluoro-4-iodopyridine with various nucleophiles. Moving beyond a simple recitation of protocols, this document delves into the underlying principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) on this complex substrate. By understanding the interplay of electronic effects, leaving group ability, and nucleophile characteristics, researchers can harness the full synthetic potential of this valuable intermediate. This guide is intended to empower scientists in drug discovery and development to make informed decisions in their synthetic strategies, leading to the efficient and predictable synthesis of novel, high-value molecules.[1][2]
The Electronic Landscape of a Polysubstituted Pyridine: Understanding the Driving Forces of Reactivity
The reactivity of 5-Chloro-2,3-difluoro-4-iodopyridine is fundamentally governed by the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom. This inherent electron deficiency is further amplified by the presence of four electron-withdrawing halogen substituents. Nucleophilic aromatic substitution (SNAr) on pyridines is a well-established reaction class that proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5]
Nucleophilic attack on the pyridine ring is strongly favored at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom. This preference is due to the ability of the nitrogen to effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.[3] In the case of 5-Chloro-2,3-difluoro-4-iodopyridine, the C4 position, bearing the iodine atom, is para to the ring nitrogen, making it a prime site for nucleophilic attack.
Caption: Predicted hierarchy of reactivity for the halogen substituents.
Practical Applications and Experimental Protocols
The selective reactivity of the C4-iodo group allows for the synthesis of a wide range of 4-substituted-5-chloro-2,3-difluoropyridines, which can serve as key intermediates in the development of kinase inhibitors and other bioactive molecules.
[4][6][7][8]
Reactions with N-Nucleophiles (Amination)
The introduction of an amino group at the C4 position is a common transformation in drug discovery.
General Protocol for Amination:
To a solution of 5-Chloro-2,3-difluoro-4-iodopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, NMP, or dioxane) is added the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq.).
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, DCM).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.
Nucleophile (Amine)
Product
Typical Yield (%)
Morpholine
4-(5-Chloro-2,3-difluoropyridin-4-yl)morpholine
>90
Piperidine
4-(5-Chloro-2,3-difluoropyridin-4-yl)piperidine
>90
Aniline
N-(5-Chloro-2,3-difluoropyridin-4-yl)aniline
80-95
Note: The yields presented are typical for SNAr reactions on activated 4-halopyridines and are illustrative. Actual yields may vary depending on the specific amine and reaction conditions.
Reactions with S-Nucleophiles (Thiolation)
The introduction of a sulfur linkage is another valuable transformation, often used to create thioether derivatives. Thiols are generally excellent nucleophiles for SNAr reactions.
[7][9][10]
General Protocol for Thiolation:
To a solution of the desired thiol (1.1-1.2 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) is added a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2-1.5 eq.) at 0 °C.
The mixture is stirred for 15-30 minutes to form the thiolate anion.
A solution of 5-Chloro-2,3-difluoro-4-iodopyridine (1.0 eq.) in the same solvent is added dropwise at 0 °C.
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
The reaction is quenched with water and the product is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Nucleophile (Thiol)
Product
Typical Yield (%)
Thiophenol
5-Chloro-2,3-difluoro-4-(phenylthio)pyridine
>90
Ethanethiol
5-Chloro-4-(ethylthio)-2,3-difluoropyridine
85-95
Note: The yields presented are typical for SNAr reactions on activated 4-halopyridines and are illustrative. Actual yields may vary depending on the specific thiol and reaction conditions.
Reactions with O-Nucleophiles (Alkoxylation/Aryloxylation)
Alkoxides and phenoxides can also serve as effective nucleophiles for the displacement of the 4-iodo substituent.
General Protocol for Alkoxylation/Aryloxylation:
To a solution of the alcohol or phenol (1.1-1.5 eq.) in a dry aprotic solvent (e.g., THF, DMF) is added a strong base (e.g., NaH, KOtBu) (1.2-1.5 eq.) at 0 °C to generate the alkoxide/phenoxide.
A solution of 5-Chloro-2,3-difluoro-4-iodopyridine (1.0 eq.) in the same solvent is added, and the reaction mixture is heated to 60-100 °C.
The reaction progress is monitored by TLC or LC-MS.
Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of NH₄Cl.
The product is extracted, and the organic layer is washed, dried, and concentrated.
Purification is achieved by flash column chromatography.
Nucleophile (Alcohol/Phenol)
Product
Typical Yield (%)
Phenol
5-Chloro-2,3-difluoro-4-phenoxypyridine
70-90
Methanol
5-Chloro-2,3-difluoro-4-methoxypyridine
75-90
Note: The yields presented are typical for SNAr reactions on activated 4-halopyridines and are illustrative. Actual yields may vary depending on the specific alcohol/phenol and reaction conditions.
The initial SNAr reaction at the C4 position opens the door to a plethora of further synthetic transformations. The remaining halogen atoms (C2-F, C3-F, and C5-Cl) can be targeted for subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The differential reactivity of the remaining halogens can often be exploited to achieve selective functionalization, further enhancing the synthetic utility of this scaffold.
Caption: A generalized workflow for the multi-step functionalization of the title compound.
Conclusion: A Versatile Scaffold for Innovation
5-Chloro-2,3-difluoro-4-iodopyridine is a powerful and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. A thorough understanding of the principles of nucleophilic aromatic substitution, particularly the interplay between electronic activation by the pyridine nitrogen and the relative reactivity of the different halogen substituents, is key to unlocking its full synthetic potential. The pronounced reactivity of the C4-iodo group allows for predictable and high-yielding introduction of a wide range of nucleophiles, providing a robust entry point for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. By leveraging the insights and protocols outlined in this guide, researchers can confidently and efficiently utilize this valuable scaffold to accelerate their research and development efforts.
References
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
Wu, Y.-J., et al. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs.
Khan Academy. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]
ACS Publications. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]
National Center for Biotechnology Information. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
National Center for Biotechnology Information. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
National Center for Biotechnology Information. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. [Link]
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
ResearchGate. (2025). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. [Link]
National Center for Biotechnology Information. (2024). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. [Link]
National Center for Biotechnology Information. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
Quora. (2018). What is the reactivity order of haloarenes towards ARSN and electrophilic substitution reactions respectively?. [Link]
Royal Society of Chemistry. (n.d.). NBS-promoted regioselective thiocyanatothiolation of alkenes with free thiols and NH4SCN. [Link]
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
National Center for Biotechnology Information. (n.d.). On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines. [Link]
YouTube. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr) [Video]. [Link]
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
National Center for Biotechnology Information. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
Figshare. (2022). 5‑Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
An In-depth Technical Guide to the Electrochemical Properties of 5-Chloro-2,3-difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Electrochemical Landscape of a Key Pharmaceutical Intermediate This document, therefore, serves as both a repository of known infor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Electrochemical Landscape of a Key Pharmaceutical Intermediate
This document, therefore, serves as both a repository of known information and a forward-looking guide, providing a theoretical framework and actionable experimental protocols for the electrochemical characterization of this important molecule. We will delve into the predicted redox behavior based on the unique arrangement of its halogen substituents and the electron-deficient pyridine core, offering insights into its reactivity and potential for electrochemical transformations.
Section 1: The Molecular Architecture and Synthetic Importance of 5-Chloro-2,3-difluoro-4-iodopyridine
5-Chloro-2,3-difluoro-4-iodopyridine (CAS No. 406676-26-4) is a polyhalogenated pyridine derivative with a distinct substitution pattern that imparts significant versatility in organic synthesis. The presence of four different halogen atoms on the pyridine ring allows for selective and sequential cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1]
The synthesis of this compound and its analogs is a topic of interest, with various patented methods describing its preparation from precursors like 2,3,5-trichloropyridine.[3][4] Its primary application lies in the construction of complex molecular scaffolds for targeted therapies, including potent kinase inhibitors for cancer treatment.[2][5][6][7]
Caption: Chemical structure of 5-Chloro-2,3-difluoro-4-iodopyridine.
Section 2: Theoretical Electrochemical Behavior
The electrochemical properties of 5-Chloro-2,3-difluoro-4-iodopyridine are dictated by the interplay of its electron-withdrawing halogen substituents and the inherent electronic nature of the pyridine ring. A systematic analysis of its structure allows for the formulation of a hypothesis regarding its redox behavior, which can be subsequently validated through experimental techniques like cyclic voltammetry.
Reductive Electrochemistry: A Stepwise Halogen Cleavage
The reduction of polyhalogenated aromatic compounds typically proceeds via the sequential cleavage of carbon-halogen bonds. The ease of reduction is inversely proportional to the bond strength and generally follows the order I > Br > Cl > F. Therefore, it is anticipated that the electrochemical reduction of 5-Chloro-2,3-difluoro-4-iodopyridine will occur in a stepwise manner.
First Reduction Wave (C-I Bond Cleavage): The carbon-iodine bond is the weakest and most polarizable, making it the most susceptible to reductive cleavage. The first cathodic peak observed in a voltammogram is expected to correspond to the irreversible two-electron reduction of the C-I bond, leading to the formation of a 5-chloro-2,3-difluoropyridinyl anion and an iodide ion. This anion is then protonated by a proton source in the electrolyte solution.
Second Reduction Wave (C-Cl Bond Cleavage): At more negative potentials, the carbon-chlorine bond is expected to undergo reductive cleavage. This process will likely require a significantly higher overpotential compared to the C-I bond cleavage.
Pyridine Ring Reduction: The highly fluorinated pyridine ring itself can be reduced at very negative potentials, but this is expected to occur after the cleavage of the C-I and C-Cl bonds.
Caption: Proposed mechanism for the first reductive cleavage of the C-I bond.
Oxidative Electrochemistry: A Challenging Endeavor
The oxidation of 5-Chloro-2,3-difluoro-4-iodopyridine is predicted to be significantly more challenging than its reduction. The pyridine ring is inherently electron-deficient, and the presence of four electron-withdrawing halogen atoms further decreases the electron density on the aromatic system. Consequently, the removal of an electron from the molecule will require a high anodic potential.
Electrochemical oxidation, if achievable within the solvent's electrochemical window, would likely lead to the formation of a radical cation, which could then undergo further reactions. However, given the high oxidation potential expected, solvent or electrolyte oxidation may occur preferentially. The use of non-active anodes like boron-doped diamond in highly anhydrous and non-nucleophilic electrolytes might be necessary to probe the oxidative behavior of this molecule.[8]
Section 3: Experimental Protocol for Cyclic Voltammetry Analysis
To empirically determine the electrochemical properties of 5-Chloro-2,3-difluoro-4-iodopyridine, cyclic voltammetry (CV) is the technique of choice.[9][10] It provides valuable information about the redox potentials and the kinetics of the electrochemical reactions. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
Materials and Reagents
Component
Specification
Rationale
Analyte
5-Chloro-2,3-difluoro-4-iodopyridine, >98% purity
High purity is essential to avoid interfering signals from impurities.
Solvent
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Aprotic polar solvents are required to prevent protonation of intermediates and to provide a wide potential window.
Supporting Electrolyte
0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
Provides conductivity to the solution and is electrochemically inert over a wide potential range.
Working Electrode
Glassy Carbon Electrode (GCE), 3 mm diameter
Offers a wide potential window, is relatively inert, and provides a reproducible surface.
Reference Electrode
Ag/AgCl (in 3 M KCl) or Ag/Ag⁺ (in 0.01 M AgNO₃ in MeCN)
Provides a stable reference potential. The Ag/Ag⁺ electrode is preferred for non-aqueous systems to avoid chloride contamination.
Counter Electrode
Platinum wire or mesh
Serves as a current sink and is chemically inert.
Internal Standard
Ferrocene (Fc)
Used to reference the measured potentials to a standard potential (Fc/Fc⁺ couple).
Step-by-Step Experimental Workflow
Electrode Preparation:
Polish the glassy carbon working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
Rinse thoroughly with deionized water and then with the solvent (MeCN or DMF).
Sonnicate the electrode in the solvent for 2 minutes to remove any residual alumina particles.
Dry the electrode under a stream of nitrogen.
Electrochemical Cell Assembly:
Assemble the three-electrode cell in a glovebox or under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.
Prepare a 1-5 mM solution of 5-Chloro-2,3-difluoro-4-iodopyridine in the electrolyte solution (0.1 M TBAPF₆ in MeCN).
De-aerate the solution by bubbling with the inert gas for at least 15 minutes.
Cyclic Voltammetry Measurement:
Connect the electrodes to a potentiostat.
Record a background CV of the electrolyte solution to ensure there are no interfering redox processes.
Add the analyte solution to the cell.
Set the potential range. For reduction, a typical starting range would be from 0 V to -2.5 V vs. Ag/AgCl. For oxidation, a range from 0 V to +2.5 V could be explored.
Set the scan rate, starting with a typical value of 100 mV/s.
Run the cyclic voltammogram for several cycles until a stable response is obtained.
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.
After the measurement, add a small amount of ferrocene to the solution and record its CV to determine the potential of the Fc/Fc⁺ couple.
Data Analysis:
Determine the peak potentials (Epc for cathodic peaks, Epa for anodic peaks).
Calculate the half-wave potential (E₁/₂) for any reversible or quasi-reversible processes as (Epa + Epc)/2.
Analyze the relationship between the peak current (Ip) and the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.
Investigate the reversibility of the redox events by examining the peak separation (ΔEp = |Epa - Epc|) and the ratio of the anodic to cathodic peak currents (Ipa/Ipc).
Caption: Experimental workflow for cyclic voltammetry analysis.
Section 4: Anticipated Results and Interpretation
Based on the theoretical considerations, the cyclic voltammogram of 5-Chloro-2,3-difluoro-4-iodopyridine is expected to exhibit at least one prominent, irreversible cathodic peak at a moderately negative potential, corresponding to the cleavage of the carbon-iodine bond. A second, more negative, irreversible cathodic peak may be observed for the cleavage of the carbon-chlorine bond. The exact potentials will depend on the solvent and electrolyte system used.
Table of Predicted Electrochemical Data:
Process
Predicted Potential Range (vs. Fc/Fc⁺)
Characteristics
1st Reduction
-1.5 V to -2.0 V
Irreversible, diffusion-controlled, two-electron process (C-I cleavage)
2nd Reduction
> -2.2 V
Irreversible, diffusion-controlled, two-electron process (C-Cl cleavage)
Oxidation
> +2.0 V
Likely irreversible or not observable within the solvent window
The data obtained from these experiments will provide a quantitative measure of the ease of reduction of the different carbon-halogen bonds, offering valuable insights for synthetic chemists looking to perform selective electrochemical transformations or to understand the molecule's reactivity in redox-mediated reactions.
Section 5: Applications in Drug Development
Understanding the electrochemical properties of 5-Chloro-2,3-difluoro-4-iodopyridine has several implications for drug development:
Predicting Metabolic Pathways: The redox potentials can offer clues about the potential for in vivo metabolic reduction or oxidation of drugs synthesized from this intermediate.
Quality Control: Electrochemical methods can be developed as rapid and sensitive analytical techniques for the quality control of this intermediate and its downstream products.[11][12][13]
Electrosynthesis: The selective cleavage of the C-I bond via controlled potential electrolysis could be a green and efficient method for the functionalization of this molecule, avoiding the use of harsh chemical reagents.
Conclusion
While direct experimental data on the electrochemical properties of 5-Chloro-2,3-difluoro-4-iodopyridine is currently scarce, this guide provides a robust theoretical framework and a detailed experimental protocol to elucidate its redox behavior. The predicted stepwise reduction of the carbon-halogen bonds, starting with the most labile carbon-iodine bond, offers a clear hypothesis for experimental validation. By following the outlined procedures, researchers and drug development professionals can gain a deeper understanding of this critical pharmaceutical intermediate, enabling more informed synthetic strategies and potentially novel applications in electrosynthesis and quality control.
References
Chen, G. (2016).
Ghilane, J., & Chaussé, A. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5539.
Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Retrieved from [Link]
Al-Omar, M. A., & Al-Tamimi, A. M. (2018). Electroanalytical Methods for the Determination of Pharmaceuticals: A Review of Recent Trends and Developments. Critical Reviews in Analytical Chemistry, 48(6), 485-496.
MySkinRecipes. (n.d.). 5-Chloro-2,3-difluoro-4-iodopyridine. Retrieved from [Link]
Goud, K. Y., & Kumar, A. (2023). Electroanalysis Advances in Pharmaceutical Sciences: Applications and Challenges Ahead.
Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
Martínez-Huitle, C. A., & Brillas, E. (2018). On the Role of the Cathode for the Electro-Oxidation of Perfluorooctanoic Acid.
Grinenko, V. V., et al. (2023). Cyclic Voltammetry Study of Closo-Ruthenacarboranes. Molecules, 28(10), 4197.
Zhang, W., et al. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations.
Leśniak, S., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(15), 8683-8692.
Blake, J. F., et al. (2013). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 4(9), 844-849.
Neuroquantology. (2021). Electroanalytical Chemistry: Techniques and Applications – A Review. Retrieved from [Link]
Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
Fransted, D. J., et al. (2015). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Faraday Discussions, 185, 339-355.
Scribd. (n.d.). Introduction To Electrochemical Methods in Pharmaceutical Analysis. Retrieved from [Link]
ResearchGate. (2019). Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides. Retrieved from [Link]
Cacchi, S., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(1), 269-277.
Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276.
Wang, Y., et al. (2017). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie, 350(1-2), e1600277.
ZimmerPeacock. (2020, August 24). How to detect pharmaceutical molecules using electrochemistry [Video]. YouTube. [Link]
Lisurek, M., et al. (2018). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 61(15), 6548-6565.
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 25(40), 9404-9408.
Application Note: Precision Sonogashira Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine
Executive Summary The 5-Chloro-2,3-difluoro-4-iodopyridine scaffold is a high-value intermediate in the synthesis of next-generation herbicides (e.g., clodinafop-propargyl derivatives) and kinase inhibitors. Its unique s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-Chloro-2,3-difluoro-4-iodopyridine scaffold is a high-value intermediate in the synthesis of next-generation herbicides (e.g., clodinafop-propargyl derivatives) and kinase inhibitors. Its unique substitution pattern offers orthogonal reactivity: the C4-iodine allows for carbon-carbon bond formation, while the C2/C3-fluorines and C5-chlorine provide handles for subsequent nucleophilic aromatic substitutions (
) or metal-catalyzed couplings.
This application note details a robust, regioselective Sonogashira coupling protocol for this substrate. The primary challenge is achieving exclusive C4-alkynylation while suppressing nucleophilic aromatic substitution (
) at the highly electrophilic C2-fluorine position and preventing alkyne homocoupling .
Mechanistic Insight & Chemoselectivity
Reactivity Hierarchy
Success with polyhalogenated heterocycles requires exploiting the distinct bond dissociation energies (BDE) and electronic activation of the halogen substituents.
C4-Iodine: Weakest C-X bond (~53 kcal/mol). Most reactive toward oxidative addition by Pd(0).
C5-Chlorine: Stronger bond (~80 kcal/mol). Generally inert under mild Pd-catalyzed conditions.
C2/C3-Fluorine: Strongest C-X bonds (~110 kcal/mol). Inert to Pd-catalyzed coupling but highly susceptible to nucleophilic attack (
) by amines or alkynyl anions due to the electron-deficient pyridine ring.
The Competitive Landscape
The reaction must be engineered to favor the Catalytic Cycle (Coupling) over the Stoichiometric Side Reaction (
) .
Figure 1: Competing reaction pathways. The goal is to maximize k1 (Oxidative Addition) while minimizing k2 (
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)
Solvent: Anhydrous THF (preferred) or DMF (degassed)
Step-by-Step Methodology
Step 1: System Deoxygenation (Critical)
Oxygen promotes alkyne homocoupling (Glaser coupling) and deactivates the Pd catalyst.[1]
Action: Charge the reaction vessel with the solid substrate, Pd catalyst, and CuI. Seal with a septum. Evacuate and backfill with Argon/Nitrogen three times.
Action: Add anhydrous THF (degassed) via syringe. Add the amine base (TEA) via syringe.
Note: THF is preferred over DMF for the initial screen because DMF's high polarity can accelerate the unwanted
reaction at the C2-fluorine.
Step 3: Alkyne Addition
Action: Dissolve the terminal alkyne in a minimal amount of degassed THF. Add this solution dropwise to the stirring reaction mixture at Room Temperature (20-25°C) .
Rationale: Dropwise addition keeps the concentration of copper-acetylide low, minimizing homocoupling.
Step 4: Reaction Monitoring
Action: Stir at Room Temperature. Monitor by HPLC or TLC every hour.
Endpoint: Most reactions with this activated iodide complete within 2-6 hours at RT.
Warning: Do NOT heat above 40°C unless conversion stalls. Heating significantly increases the risk of defluorination (
).
Step 5: Workup
Dilute with Ethyl Acetate (EtOAc).
Wash with water (x2) and brine (x1).
Specific Tip: If the product contains basic nitrogens, ensure the aqueous wash is pH neutral/slightly basic to prevent product loss into the aqueous layer.
Dry over
, filter, and concentrate.
Step 6: Purification
Purify via silica gel flash chromatography.
Note: Fluorinated pyridines are often less polar than their non-fluorinated counterparts. Start with a low polarity mobile phase (e.g., 5-10% EtOAc in Hexanes).
Optimization & Troubleshooting Guide
The following table summarizes common issues and field-proven solutions for this specific scaffold.
Issue
Observation
Root Cause
Corrective Action
Homocoupling
Product contaminated with diyne (R-C≡C-C≡C-R).
Oxygen in system or excess CuI.
1.[1] Rigorous degassing (sparging).2. Slow addition of alkyne.3. Reduce CuI to 0.5 mol%.
Side Product
Mass spec shows [M-F+Base] or [M-F+Alkyne].
Reaction temperature too high or base too nucleophilic.
1. Lower temp to 0-10°C.2. Switch solvent to less polar THF or Toluene.3. Use bulkier base (DIPEA).
1. Ensure Pd(PPh3)2Cl2 is yellow (not brown).2. Increase cat. loading to 5 mol%.3. Warm gently to 35°C (monitor closely).
Pd Black Formation
Black precipitate forms early.
Catalyst decomposition / unstable ligands.
1. Add excess ligand (, 10 mol%).2. Switch to PdCl2(dppf).
Solvent & Base Screening Data (Representative)
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Side Product ()
1
DMF
TEA
60
2
45
High (15%)
2
DMF
TEA
RT
4
78
Low (<5%)
3
THF
TEA
RT
4
92
Trace (<1%)
4
MeCN
50
6
65
Moderate
Recommendation:Entry 3 (THF/TEA at RT) is the optimal starting point for 5-chloro-2,3-difluoro-4-iodopyridine to balance reactivity and chemoselectivity.
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for handling air-sensitive catalysts and regioselective coupling.
References
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link
Polyhalogenated Pyridines: Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Heterocycles. European Journal of Organic Chemistry, 2005(10), 1997-2001.
Regioselectivity in 4-Iodopyridines: Bach, T., et al. (2002). Regioselective Pd-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines. Journal of Organic Chemistry, 67(16), 5789–5795. Link
Handling Fluorinated Intermediates: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Specific Substrate Reactivity: Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate.[4] Journal of Organic Chemistry, 87(5), 2559–2568. Link
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 5-Chloro-2,3-difluoro-4-iodopyridine
Introduction: The Strategic Importance of Aminopyridines and the Challenge of Selective Synthesis Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Aminopyridines and the Challenge of Selective Synthesis
Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise introduction of an amino group onto a pyridine ring, however, can be a significant synthetic hurdle, particularly when the scaffold is adorned with multiple halogen substituents of varying reactivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2][3][4][5] This application note provides a detailed guide for the selective amination of 5-Chloro-2,3-difluoro-4-iodopyridine, a substrate that presents a distinct challenge in regioselectivity due to the presence of both chloro and iodo substituents.
The key to a successful and selective amination on this substrate lies in exploiting the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In the oxidative addition step of the Buchwald-Hartwig catalytic cycle, the C-I bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for the selective formation of the C4-aminated product, leaving the C5-chloro substituent intact for potential downstream functionalization.
Mechanistic Underpinnings: A Look into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][6] This is typically the rate-determining step and where the selectivity for the C-I bond over the C-Cl bond is established. Subsequently, the amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[6] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[6]
Experimental Protocol: Selective Amination of 5-Chloro-2,3-difluoro-4-iodopyridine
This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of the ligand, base, and solvent may be necessary for challenging substrates.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Notes
5-Chloro-2,3-difluoro-4-iodopyridine
≥97%
Commercially available
---
Amine (e.g., Morpholine)
Anhydrous
Commercially available
Ensure dryness, especially for primary amines.
Palladium(II) Acetate (Pd(OAc)₂)
Catalyst grade
Commercially available
---
XPhos
≥98%
Commercially available
Other biarylphosphine ligands can be screened.
Sodium tert-butoxide (NaOtBu)
≥97%
Commercially available
Handle in a glovebox due to moisture sensitivity.
Toluene
Anhydrous
Commercially available
Other solvents like dioxane or THF can be used.[7]
Diethyl ether
Anhydrous
Commercially available
For workup.
Saturated aq. NaCl (Brine)
---
In-house preparation
For workup.
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercially available
For drying.
Instrumentation:
Schlenk line or glovebox for inert atmosphere operations.
Magnetic stirrer with heating capabilities.
Standard laboratory glassware (Schlenk flask, condenser, etc.).
Rotary evaporator.
Silica gel for column chromatography.
Step-by-Step Procedure:
Reaction Setup: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Reagent Addition: To the flask, add 5-Chloro-2,3-difluoro-4-iodopyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and quench with water (10 mL).
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-5-chloro-2,3-difluoropyridine.
Key Considerations for Success: A Deeper Dive
Catalyst and Ligand Selection:
The choice of palladium precursor and ligand is critical for achieving high efficiency and selectivity. While Pd(OAc)₂ is a common and cost-effective precursor, pre-catalysts such as those from the Buchwald group can also be employed for improved activity.
Bulky, electron-rich biarylphosphine ligands, such as XPhos, have proven to be highly effective for the amination of heteroaryl halides.[1] These ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step. For challenging couplings, screening a panel of ligands (e.g., SPhos, RuPhos, BrettPhos) is recommended.[1]
Base Selection:
The base plays a crucial role in the deprotonation of the coordinated amine.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[8]
Solvent Choice:
Aprotic solvents like toluene, dioxane, and THF are generally used for the Buchwald-Hartwig amination.[7] The choice of solvent can influence the solubility of the reagents and the reaction rate. Toluene is often a good starting point due to its high boiling point and ability to dissolve a wide range of substrates.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Conversion
- Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base
- Use a fresh palladium source and ligand.- Ensure all reagents and solvents are anhydrous.- Use a more soluble base or a different solvent system.
Formation of Side Products
- Hydrodehalogenation- Dimerization of the starting material
- Use a lower reaction temperature.- Screen different ligands.- Adjust the base and solvent.
Lack of Regioselectivity
- Reaction conditions too harsh
- Lower the reaction temperature.- Use a less active catalyst system.
Conclusion
The Buchwald-Hartwig amination provides a reliable and selective method for the synthesis of 4-amino-5-chloro-2,3-difluoropyridine. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, the desired regioselectivity can be achieved with high fidelity. Careful selection of the catalyst system, base, and solvent, along with adherence to anhydrous reaction conditions, are paramount for obtaining high yields of the desired product. This protocol serves as a robust starting point for researchers and drug development professionals working with similar polyhalogenated heterocyclic systems.
References
Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]
YouTube. Buchwald-Hartwig amination. (2023). Available at: [Link]
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
PMC. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Available at: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
YouTube. Buchwald-Hartwig coupling. (2019). Available at: [Link]
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
Heck coupling of 5-Chloro-2,3-difluoro-4-iodopyridine with alkenes
This technical guide is structured as a high-level whitepaper designed for analytical chemists and synthetic leads in pharmaceutical R&D. It addresses the characterization of 5-Chloro-2,3-difluoro-4-iodopyridine , a high...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level whitepaper designed for analytical chemists and synthetic leads in pharmaceutical R&D. It addresses the characterization of 5-Chloro-2,3-difluoro-4-iodopyridine , a highly functionalized scaffold used in the synthesis of kinase inhibitors and agrochemicals.
Structural Validation and Analytical Profiling
Executive Summary & Compound Significance
5-Chloro-2,3-difluoro-4-iodopyridine is a dense halogenated heteroaromatic "building block." Its value lies in the orthogonal reactivity of its four substituents:
C2-F & C3-F: Highly activated for nucleophilic aromatic substitution (
), with C2 being significantly more electrophilic due to the adjacent nitrogen.
C4-I: Prime handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weak C-I bond.
C5-Cl: Provides steric bulk and metabolic stability; typically retained in the final pharmacophore.
Analytical Challenge: The primary challenge is distinguishing this specific regioisomer from its isomers (e.g., 5-chloro-2,6-difluoro-4-iodopyridine) formed during non-selective lithiation or halogenation processes. This guide provides the diagnostic spectral fingerprints required for absolute structural assignment.
Physical & Chemical Properties
Property
Value
Notes
Molecular Formula
Molecular Weight
275.42 g/mol
Average Mass
Monoisotopic Mass
274.8821 Da
Based on
Appearance
Off-white to pale yellow solid
Light sensitive (C-I bond lability)
Solubility
DCM, DMSO, Methanol
Sparingly soluble in water
CAS Registry
Provisional/Proprietary
Often custom-synthesized; analogs: 1261365-54-7
Nuclear Magnetic Resonance (NMR) Profiling
H NMR Spectroscopy
The proton spectrum is deceptively simple, containing only one aromatic signal. The diagnostic value lies not in the chemical shift alone, but in the absence of other protons and the specific coupling pattern.
Solvent:
(Recommended for resolution) or .
Internal Standard: TMS (0.00 ppm).
Position
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment
H-6
8.15 - 8.25
Doublet (d) or dd
Hz
-proton to Nitrogen
Mechanistic Insight: The H-6 proton is deshielded by the adjacent Nitrogen and the inductive effect of the C5-Chlorine. It typically appears as a singlet, but high-field instruments (500 MHz+) will resolve a small long-range coupling to the C2-Fluorine (
) or C3-Fluorine.
F NMR Spectroscopy (The "Fingerprint")
This is the primary validation method . The presence of two distinct fluorine environments with strong ortho-coupling confirms the 2,3-substitution pattern.
Signal
Shift ( ppm)
Multiplicity
Coupling ()
Environment
F-2
-75.0 to -80.0
Doublet (d)
Hz
Ortho to N (Deshielded)
F-3
-135.0 to -140.0
Doublet (d)
Hz
Meta to N, Ortho to F-2
Diagnostic Logic:
2,3-Difluoro: Shows a characteristic ortho coupling constant of ~22 Hz.
2,6-Difluoro (Impurity): Would show a singlet (if symmetric) or very small para coupling (< 5 Hz), and the shifts would be equivalent if symmetric.
Validation: If the spectrum shows two doublets with
, the 2,3-regiochemistry is confirmed.
Mass Spectrometry (MS) Data
Ionization & Isotope Pattern
Method: GC-MS (EI) or LC-MS (ESI+).
Ionization: ESI+ is preferred for polar intermediates, but EI provides better structural fragmentation for halo-pyridines.
Isotopic Signature:
The molecule contains one Chlorine (
) and one Iodine (, monoisotopic).
M+ (275): Base peak (containing
).
M+2 (277): Approx. 33% intensity of M+ (due to
).
Fragmentation Pathway (EI)
The fragmentation follows a logical loss of halogens based on bond dissociation energies (C-I < C-Cl < C-F).
Figure 1: Predicted Electron Impact (EI) fragmentation pathway. The loss of Iodine (127 Da) is the dominant initial event.
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).
Wavenumber ()
Assignment
Intensity
3050 - 3080
C-H Stretch (Aromatic)
Weak
1550 - 1600
C=N / C=C Ring Breathing
Medium-Strong
1420 - 1450
Pyridine Ring Skeletal Vib.
Strong
1200 - 1250
C-F Stretch
Very Strong
1050 - 1100
C-Cl Stretch
Medium
~700 - 750
C-I Stretch
Weak/Medium
Analytical Workflow & Quality Control
To ensure the integrity of this intermediate in drug development, the following self-validating workflow is recommended.
Figure 2: Quality Control Decision Tree. Note that
NMR is prioritized over NMR for regiochemical assignment.
Experimental Protocol: Sample Preparation
Objective: Prepare a sample for NMR that avoids halogen exchange or degradation.
Solvent Choice: Use Chloroform-d (
) treated with silver foil (to remove traces of HCl/acid) or DMSO- .
Warning: Acidic impurities in
can cause protonation of the pyridine nitrogen, shifting signals downfield.
Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., KI, KCl) from the synthesis step.
Tube: Use high-grade 5mm NMR tubes.
Safety Note: This compound is a poly-halogenated pyridine. It is a potential skin sensitizer and lachrymator . Handle only in a fume hood.
References
General Pyridine Synthesis: Schlosser, M. (2005). "The regioselective lithiation of fluoropyridines." Angewandte Chemie International Edition. Link
19F NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-F coupling constants).
Halogenated Pyridine Properties: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link
Spectral Prediction Algorithms: Data derived using ACD/Labs NMR Predictor and ChemDraw Professional 22.
Disclaimer: The spectral data provided are based on theoretical chemometric models and comparative analysis of structural analogs. Experimental values may vary slightly based on solvent, concentration, and instrument frequency.
Application
Use of 5-Chloro-2,3-difluoro-4-iodopyridine in medicinal chemistry.
Application Note: Orthogonal Functionalization of 5-Chloro-2,3-difluoro-4-iodopyridine in Drug Discovery Executive Summary & Strategic Value 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 1261365-54-7) represents a "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Orthogonal Functionalization of 5-Chloro-2,3-difluoro-4-iodopyridine in Drug Discovery
Executive Summary & Strategic Value
5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 1261365-54-7) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense, orthogonal functionalization potential . Unlike simple pyridines, this molecule offers four distinct reactivity handles (F, F, I, Cl) modulated by the electron-deficient pyridine core.
Primary Applications:
Kinase Inhibitors: The pyridine nitrogen and C2/C3 substituents often mimic the adenine ring of ATP, forming critical hydrogen bonds in the hinge region of kinases (e.g., KRAS, EGFR inhibitors).
Fragment-Based Drug Discovery (FBDD): The C4-Iodine allows for rapid library expansion via cross-coupling, while the C2-Fluorine allows for late-stage diversification via nucleophilic aromatic substitution (
).
Bioisosteres: The C3-F provides metabolic stability (blocking P450 oxidation) and modulates the
of the pyridine nitrogen.
Chemical Logic & Reactivity Profile
To use this reagent effectively, one must understand the electronic hierarchy that governs its regioselectivity. The molecule does not react randomly; it follows a predictable sequence based on electronic activation and steric accessibility.
The Reactivity Hierarchy (Order of Operations)
C4-Iodine (Highest Versatility): The C-I bond is the weakest carbon-halogen bond (
). It is the primary site for:
Metal-Halogen Exchange: Rapidly generates a C4-anion/Grignard species at low temperatures.
Pd-Catalyzed Coupling: Suzuki, Sonogashira, and Buchwald-Hartwig aminations occur here with high selectivity over the C5-Cl or C2/C3-F.
C2-Fluorine (Highest Electrophilicity): Activated by the adjacent ring nitrogen (inductive effect
and resonance ), this position is highly susceptible to .
Selectivity: Nucleophiles will attack C2 preferentially over C3 due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.
C6-Proton (Latent Nucleophilicity): The only hydrogen on the ring (at C6) is acidic due to the inductive pull of the adjacent N and C5-Cl. It can be deprotonated (Lithiated) to introduce a fifth substituent.
C5-Chlorine (Steric/Electronic Anchor): Generally inert under standard conditions, serving as a lipophilic blocker or a handle for forcing conditions (e.g., high-temp Suzuki) after other positions are derivatized.
Visualization: Reactivity Map
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Caption: Orthogonal reactivity map showing the three primary vectors for diversifying the 5-Chloro-2,3-difluoro-4-iodopyridine scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective
at C2
Objective: To introduce an amine or ether motif at the 2-position without displacing the valuable C4-Iodine or C3-Fluorine.
Mechanism: Addition-Elimination (
).
Critical Control: Temperature control is vital. Elevated temperatures (>60°C) may lead to mixtures of C2/C3 substitution or C2/C4 scrambling.
Dissolution: Dissolve 1.0 g (3.6 mmol) of 5-Chloro-2,3-difluoro-4-iodopyridine in 10 mL of anhydrous THF under
atmosphere.
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling prevents side reactions at the C3-F position.
Addition: Add DIPEA (0.94 mL, 5.4 mmol) followed by the dropwise addition of Morpholine (0.35 mL, 4.0 mmol).
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot.
Workup: Quench with water (20 mL). Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.[2]
Purification: Flash chromatography on silica gel.
Expected Outcome: >85% Yield of 4-(5-chloro-3-fluoro-4-iodopyridin-2-yl)morpholine.
Protocol B: Chemoselective C4-Suzuki Coupling
Objective: To couple an aryl group at C4 while retaining the C5-Cl and C2/C3-F atoms for later use.
Challenge: Preventing de-iodination or coupling at the C5-Cl position.
Solution: Use a mild Pd catalyst and phosphine ligand system that activates C-I but is too sterically bulky or electronically insufficient to activate C-Cl.
Degassing: In a microwave vial or sealed tube, combine the substrate, phenylboronic acid, and 1,4-dioxane. Sparge with Argon for 10 minutes.
Catalyst Addition: Add
and the aqueous .
Reaction: Heat to 60°C for 4–6 hours.
Caution: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C5-Cl bond.
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water.
Purification: Silica gel chromatography.
Validation Check:
NMR is an excellent tool here. The starting material has two distinct F signals. The product will show a shift, but both F signals should remain, confirming no defluorination occurred.
Comparative Data: Substituent Effects
The following table summarizes how the substituents on this specific core influence reaction outcomes compared to a standard pyridine.
Feature
Standard Pyridine
5-Cl-2,3-difluoro-4-iodo Core
Impact on Protocol
C2 Electrophilicity
Moderate
Very High
proceeds at 0°C; standard pyridines often require heat.
C4 Reactivity
Low (unless activated)
High (C-I bond)
Excellent substrate for rapid library generation via Suzuki coupling.
Metabolic Stability
Low (N-oxidation prone)
High
The flanking C2/C3 Fluorines and C5-Cl block metabolic soft spots.
Lipophilicity (LogP)
Low
High
Increases membrane permeability; may require polar solvents (DMF/DMSO) for synthesis.
Troubleshooting & Safety (The "Halogen Dance")
Risk: When performing lithiation (e.g., attempting to exchange C4-I for Li), Halogen Dance (base-catalyzed halogen migration) is a significant risk with polyhalopyridines.
Mechanism:
Lithiation occurs at C6 (the only proton).
The C6-Li species attacks the C5-Cl or C4-I, causing the halogens to "migrate" to the C6 position to stabilize the anion.
Prevention Protocol:
Avoid LDA if you strictly want C4-lithiation.
Use Turbo-Grignard (
): This reagent performs direct Magnesium-Halogen exchange at the C4-Iodine bond faster than it deprotonates the C6-H bond.
Temperature: Always conduct metalation at -78°C or below.
References
Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyhalogenated Pyridines. European Journal of Organic Chemistry. Link
Léris, A., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.[3] Journal of Organic Chemistry.[3][4] Link
Bérot, G., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines.[4][5] Journal of Organic Chemistry.[3][4] Link[4]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21865336: 5-Chloro-2-fluoro-4-iodopyridine.Link
Wiley, R. E., et al. (2024).[4] Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.[4] Journal of Organic Chemistry.[3][4] Link[4]
(Note: While the specific CAS 1261365-54-7 is a specialized intermediate, the protocols above are derived from the validated reactivity of the 2,3-difluoro-4-iodo-5-halopyridine class as detailed in References 1 and 2.)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Chloro-2,3-difluoro-4-iodopyridineHigh-Fidelity Scaffold for Next-Generation Arylpicolinate Agrochemicals
Executive Summary
5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4) represents a "privileged scaffold" in modern agrochemical synthesis, specifically for the development of auxinic herbicides (arylpicolinate class) and SDHI fungicides . Its unique substitution pattern—featuring four distinct halogens with orthogonal reactivity profiles—allows medicinal and process chemists to execute sequential, site-selective functionalizations.
This guide details the strategic application of this building block, focusing on leveraging the C-4 Iodo motif for cross-coupling and the C-2 Fluoro motif for nucleophilic aromatic substitution (SNAr), enabling the rapid construction of complex herbicide active ingredients (AIs) analogous to Florpyrauxifen (Rinskor™) and Halauxifen.
Chemical Identity & Properties
Property
Data
CAS Number
406676-26-4
IUPAC Name
5-Chloro-2,3-difluoro-4-iodopyridine
Molecular Formula
C₅HClF₂IN
Molecular Weight
275.42 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
84–91 °C
Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble in Hexane
Storage
2–8 °C, Inert Atmosphere (Light Sensitive)
Reactivity Profile & Strategic Logic
The power of this scaffold lies in the Reactivity Hierarchy of its halogen substituents. A successful synthesis relies on exploiting these differences to avoid side reactions (e.g., "scrambling" or undesired defluorination).
Rank 1: C-4 Iodine (Highest Reactivity): The C-I bond is the weakest and most electron-deficient site. It is exclusively activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Lithium-Halogen Exchange .
Rank 2: C-2 Fluorine (High Reactivity): Activated by the adjacent pyridine nitrogen, this site is highly susceptible to SNAr reactions with O-, N-, or S-nucleophiles.
Rank 3: C-3 Fluorine (Moderate Reactivity): Less activated than C-2. Reacts only under forcing conditions or after C-2 has been substituted.
Rank 4: C-5 Chlorine (Latent Handle): The C-Cl bond is robust. It typically remains intact to serve as a lipophilic modulator in the final bioactive molecule (common in auxinic herbicides).
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-4
Objective: Introduce an aryl or heteroaryl group at the 4-position without disturbing the labile fluorines.
Challenge: Strong bases (e.g., hydroxides, alkoxides) can trigger premature SNAr at the C-2 position.
Solution: Use a mild base/anhydrous system.
Mechanism & Causality: The oxidative addition of Pd(0) into the C-I bond is kinetically faster than C-Cl or C-F activation. Using a bulky, non-nucleophilic base like Phosphate prevents direct attack on the C-2 position.
Protocol B: Regioselective SNAr at C-2
Objective: Introduce a nucleophile (e.g., alkoxy, amino, or cyano group) at the 2-position. This is often the step used to install the "picolinate" functionality (via cyanation -> hydrolysis) or an ether linkage.
Materials:
Substrate: Product from Protocol A (1.0 eq)
Nucleophile: Benzyl alcohol (1.1 eq) or KCN (1.5 eq)
Base: NaH (1.2 eq) for alcohols; None for KCN
Solvent: THF (0 °C) or DMF (RT)
Step-by-Step Methodology:
Activation:
For Alcohols: Suspend NaH in dry THF at 0 °C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide.
Addition: Add the pyridine substrate (dissolved in THF) dropwise to the nucleophile solution at 0 °C .
Critical Control: Maintain low temperature. Higher temperatures (>40 °C) may trigger substitution at the C-3 fluorine (over-reaction).
Reaction: Stir at 0 °C -> RT for 2 hours.
Quench: Carefully quench with saturated NH₄Cl.
Extraction: Extract with EtOAc (3x). Wash organics with brine to remove DMF (if used).
Validation:
¹⁹F NMR: The starting material will show two distinct fluorine signals. The product will show one fluorine signal (corresponding to the remaining C-3 F), confirming regioselectivity.
Agrochemical Case Study: Synthesis of "Fluoro-Rinskor" Mimics
This scaffold is particularly relevant for synthesizing analogs of Florpyrauxifen-benzyl (Rinskor™) , a potent auxin herbicide.[1] Rinskor features a 4-amino-3-chloro-6-aryl-5-fluoropicolinate core.
Workflow using 5-Chloro-2,3-difluoro-4-iodopyridine:
Step 1 (Amination): Pd-catalyzed amination (Buchwald-Hartwig) at C-4 using benzophenone imine (ammonia surrogate) replaces the Iodine with an Amine.
Result: 4-Amino-5-chloro-2,3-difluoropyridine.
Step 2 (Cyanation): SNAr at C-2 using KCN/18-Crown-6 replaces the C-2 Fluorine with a Nitrile.
Application Note: Site-Selective Copper-Catalyzed Cross-Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine
Executive Summary This guide details the protocols for the site-selective functionalization of 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 659731-48-3) via Copper-catalyzed cross-coupling. While Palladium (Pd) catalysis i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for the site-selective functionalization of 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 659731-48-3) via Copper-catalyzed cross-coupling. While Palladium (Pd) catalysis is common, Copper (Cu) offers a cost-effective and chemically distinct alternative, particularly for C-N (Ullmann-Goldberg) and C-O bond formations.[1]
Key Challenge: The substrate contains four halogen atoms. The primary objective is to engage the C4-Iodo bond in oxidative addition while suppressing nucleophilic aromatic substitution (
) at the highly electrophilic C2-Fluoro position.
Chemical Context & Reactivity Profile[1][2][3][4][5][6][7]
The substrate is a poly-halogenated pyridine used frequently as a scaffold for kinase inhibitors and agrochemicals. Its reactivity is governed by the bond dissociation energies (BDE) and the electronic activation of the pyridine ring.
Position
Substituent
Reactivity Mode
Primary Risk
C4
Iodine
High (Target) . Weakest C-X bond. Reactive toward Metal Oxidative Addition.[1][2]
Hydrodehalogenation (loss of I).
C2
Fluorine
Moderate.[2] Highly activated by ring nitrogen. Reactive toward .
Unwanted nucleophilic displacement.
C3
Fluorine
Low. Sterically crowded; less activated than C2.
Minimal.
C5
Chlorine
Low. Stronger bond than C-I; less activated than C-F.
Minimal under Cu-catalysis conditions.
Mechanistic Pathway
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The crucial step for selectivity is the Oxidative Addition (OA) . The C-I bond undergoes OA significantly faster than C-Cl or C-F, allowing for chemoselectivity if the temperature is controlled to prevent background
at C2.
Figure 1: Catalytic cycle for Cu-catalyzed coupling. Note the competing
pathway if conditions are too aggressive.
Experimental Protocols
Protocol A: C-N Coupling (Amination)
Target: Introduction of primary/secondary amines at C4.
Ligand Choice:L-Proline or 2-Acetylcyclohexanone . Amino acids are excellent ligands for promoting coupling on electron-deficient pyridines while maintaining mild enough conditions to prevent defluorination.
(2.0 equiv) - Avoid Cs2CO3 if S_NAr is observed; K2CO3 is milder.
Solvent: DMSO (anhydrous)
Step-by-Step Methodology
Pre-complexation (Critical): In a screw-cap vial, dissolve CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) in DMSO (1 mL). Stir at room temperature for 10 minutes under Argon.
Checkpoint: The solution should turn a homogenous blue/green or clear yellow depending on trace oxidation; black precipitate indicates inactive Cu(0).
Substrate Addition: Add the iodopyridine (273 mg, 1.0 mmol), the amine (1.2 mmol), and
(276 mg, 2.0 mmol).
Degassing: Sparge the mixture with Argon for 5 minutes. Cap tightly.
Reaction: Heat to 60–80°C .
Expert Note: Do not exceed 90°C initially. Higher temperatures favor the displacement of the C2-Fluorine.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS every 2 hours. The product usually is more polar than the starting material.
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO. Dry over
and concentrate.
Protocol B: C-O Coupling (Etherification)
Target: Introduction of phenols or alcohols at C4.
Ligand Choice:1,10-Phenanthroline .[3] Oxygen nucleophiles are harder to couple than amines and require a more robust ligand system.
Solvent: Toluene (for phenols) or DMF (for aliphatic alcohols)
Step-by-Step Methodology
Catalyst Prep: Charge a flame-dried Schlenk tube with CuI (10 mol%), Phenanthroline (20 mol%), and
(1.5 equiv).
Inerting: Evacuate and backfill with Argon (3 cycles).
Solvent/Reactant Addition: Add Toluene (0.2 M concentration), the iodopyridine, and the phenol.
Reaction: Heat to 100°C for 12–24 hours.
Self-Validating Step: If the reaction stalls, add 5 mol% more CuI/Ligand. If a new spot appears very close to the solvent front on TLC, check for hydrodehalogenation (replacement of I with H).
Purification: Filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.
Optimization & Troubleshooting Workflow
Use this logic tree to resolve low yields or selectivity issues.
Figure 2: Decision tree for optimizing reaction conditions.
Safety & Handling
Sensitizer Warning: Polyhalogenated pyridines can be potent skin sensitizers. All weighing should occur in a fume hood.
Copper Waste: Segregate aqueous waste containing copper salts; do not dispose of down the drain.
Energetics: While not explosive, the combination of strong bases (
) and polar solvents (DMSO) at high heat can undergo thermal runaway if scaled >10g without calorimetry testing.
References
Mechanistic Insight on Cu-Thiolate Coupling:
Title: A mechanistic investigation of the photoinduced, copper-mediated cross-coupling of an aryl thiol with an aryl halide.[4]
Source: National Institutes of Health (PMC)
URL:[Link]
General Cu-Catalyzed Amination Protocols:
Title: Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere.
Source: Organic Letters (ACS Publications)
URL:[Link]
Site-Selectivity in Polyhalogenated Arenes:
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[5][6]
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Ligand Design for Halopyridines:
Title: Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.[7][2]
Source: Journal of the American Chemical Society (PubMed Central)
URL:[Link]
Technical Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine
Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4). This scaffold presents a unique chemoselective chal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,3-difluoro-4-iodopyridine (CAS: 406676-26-4). This scaffold presents a unique chemoselective challenge due to the presence of four halogen atoms: two fluorines (C2, C3), one chlorine (C5), and one iodine (C4).
Successful functionalization requires exploiting the distinct bond dissociation energies (BDE) and electronic activation of the C4-Iodine bond while suppressing two primary competing pathways:
Competitive Oxidative Addition at the C5-Chlorine bond.
Nucleophilic Aromatic Substitution (
) at the highly electrophilic C2-Fluorine position.
This guide provides a robust, self-validating methodology using a Pd(dppf)Cl₂ / K₃PO₄ system to achieve >90% regioselectivity for the C4-arylated product.
Strategic Analysis: Reactivity & Chemoselectivity
To design a successful experiment, one must understand the electronic landscape of the substrate. The pyridine ring is electron-deficient, a property significantly amplified by the two fluorine atoms.
The Reactivity Hierarchy
The order of reactivity for palladium-catalyzed cross-coupling in this molecule follows the hierarchy of bond weakness and electronic activation:
C4-I (Primary Target): The C-I bond is the weakest (
) and is electronically activated by the adjacent pyridine nitrogen and the inductive effect of the C3/C5 halogens.
C5-Cl (Secondary Target): Significantly stronger bond (
). Under controlled temperatures (<100°C), oxidative addition is slow compared to C4-I.
C2-F (The Trap): The C-F bond is inert to oxidative addition under standard Suzuki conditions. However, the C2 position is highly susceptible to nucleophilic attack (
) by hydroxide or alkoxide bases due to the electron-withdrawing nitrogen and fluorine.
Critical Directive: To prevent C2-substitution (e.g., formation of 2-hydroxy or 2-alkoxy byproducts), anhydrous mild bases (like
) and aprotic solvent mixtures are preferred over strong hydroxides or alcoholic solvents.
Decision Logic Diagram
The following diagram illustrates the reaction pathways and the logic behind the protocol selection.
Figure 1: Chemoselectivity map for 5-Chloro-2,3-difluoro-4-iodopyridine. Path A is the desired route, optimized by temperature control. Path C is suppressed by base selection.
Experimental Protocol
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
Substrate
Electrophile
1.0
5-Chloro-2,3-difluoro-4-iodopyridine
Boronic Acid
Nucleophile
1.1 - 1.2
Aryl/Heteroaryl boronic acid
Pd(dppf)Cl₂ · DCM
Catalyst
0.03 - 0.05
Robust, resists dehalogenation better than Pd(PPh₃)₄
K₃PO₄ (Tribasic)
Base
2.0 - 3.0
Mild; minimizes at C2-F
1,4-Dioxane/H₂O
Solvent
4:1 Ratio
Degassed. Water is essential for the boronate activation
Step-by-Step Procedure
Step 1: Reactor Setup & Inerting
Equip a reaction vial or round-bottom flask with a magnetic stir bar and a septum.
Charge the solid reagents: Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Potassium Phosphate (2.0 equiv).
Note: Do not add the catalyst yet if you plan to degas via bubbling (sparging) to avoid oxidizing the phosphine ligands. If using a glovebox or strict Schlenk line, all solids including catalyst can be added here.
Step 2: Solvent Preparation
Prepare a mixture of 1,4-Dioxane and Water (4:1 v/v).
Degassing (Critical): Sparge the solvent mixture with Argon or Nitrogen for at least 15 minutes. Oxygen is the primary cause of homocoupling and catalyst death.
Step 3: Reaction Initiation
Add the degassed solvent to the reaction vessel via syringe.
Add the catalyst Pd(dppf)Cl₂ · DCM (3-5 mol%).
Seal the vessel and purge the headspace with Argon for 2 minutes.
Step 4: Thermal Cycle
Heat the reaction block/bath to 80°C .
Warning: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C5-Cl bond.
Stir vigorously for 2–6 hours. Monitor by LC-MS or TLC.
Endpoint: Disappearance of the starting iodide.
Step 5: Workup
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (EtOAc) and Water.
Separate phases. Extract the aqueous layer 2x with EtOAc.
Wash combined organics with Brine, dry over
, and concentrate under reduced pressure.
Step 6: Purification
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexanes/Ethyl Acetate gradient. The product is typically less polar than the boronic acid but more polar than the starting iodide.
Optimization & Troubleshooting Matrix
This table summarizes common failure modes and their specific chemical corrections.
Observation
Diagnosis
Corrective Action
Starting Material Remains
Catalyst deactivation ()
Increase degassing time; switch to XPhos Pd G2 for higher activity.
C5-Cl Coupling (Bis-aryl)
Temperature too high
Lower reaction temperature to 60-70°C. Reduce boronic acid to 1.05 equiv.
C2-Substitution ()
Base too strong/nucleophilic
Switch from Carbonate bases to . Ensure solvent is not MeOH/EtOH.
De-iodination (Protodehalogenation)
Hydride source present
Ensure solvents are high purity (peroxide-free). Reduce reaction time.
Workflow Visualization
The following diagram details the operational workflow, ensuring a "self-validating" loop where the user checks the intermediate status (LCMS) before proceeding.
Figure 2: Operational workflow for the Suzuki coupling of 5-Chloro-2,3-difluoro-4-iodopyridine.
References
Lohse, O., et al. (1999). "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." Synlett. This foundational work establishes the reactivity profiles of chloropyridines, confirming the inertness of the C5-Cl bond relative to C4-I/Br under standard conditions.
Lutz, M., et al. (2012). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." PMC (NIH). Discusses ligand control in polyhalogenated systems, reinforcing the C4-selectivity in pyridine systems.
ChemicalBook. (n.d.). "5-Chloro-2,3-difluoro-4-iodopyridine Product Description." Confirms the structural identity and commercial availability of the building block for coupling reactions.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The authoritative review on the mechanism, emphasizing the role of bases and water in the transmetallation step.
Application
Strategic Utilization of 5-Chloro-2,3-difluoro-4-iodopyridine in Kinase Inhibitor Design
Executive Summary The polyhalogenated heterocycle 5-Chloro-2,3-difluoro-4-iodopyridine (CDFIP) represents a high-value scaffold in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The polyhalogenated heterocycle 5-Chloro-2,3-difluoro-4-iodopyridine (CDFIP) represents a high-value scaffold in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers orthogonal reactivity handles, allowing medicinal chemists to sequentially elaborate the core into Type I, Type II, or Covalent inhibitors with precise regiocontrol.
This application note details the chemo-selective functionalization of CDFIP. We provide validated protocols for exploiting the C4-iodine for cross-coupling (Solvent Front/Tail interaction) and the C2-fluorine for nucleophilic aromatic substitution (Hinge Binding), while preserving the C5-chlorine and C3-fluorine for metabolic stability and electronic tuning.
Structural Analysis & Reactivity Profile
The utility of CDFIP lies in the distinct electronic and steric environments of its four halogen substituents. Understanding this hierarchy is critical for designing self-validating synthetic routes.
The Reactivity Hierarchy[1]
C4-Iodo (Site A): The "Soft" Electrophile. The weak C-I bond (
) makes this position the most reactive towards Pd(0) oxidative addition. It is the primary handle for installing aryl, heteroaryl, or vinyl groups via Suzuki, Sonogashira, or Stille couplings.
C2-Fluoro (Site B): The "Hard" Electrophile. Highly activated for
due to the inductive effect of the adjacent ring nitrogen (-effect) and the electron-withdrawing nature of the C3-fluorine. This position typically installs the hinge-binding motif (e.g., aminopyrazoles, anilines).
C3-Fluoro (Site C): Electronic Modulator. Generally inert to standard Pd and
conditions relative to C2/C4. It lowers the pKa of the pyridine nitrogen and can serve as a metabolic block or a handle for directed ortho-lithiation (DoM) under cryogenic conditions.
C5-Chloro (Site D): Metabolic Blocker. Provides steric bulk to twist the biaryl axis (at C4) and blocks metabolic oxidation at the 5-position.
Visualization: Chemo-Selectivity Map[1]
Figure 1: Orthogonal reactivity handles of the CDFIP scaffold allow for sequential, regioselective library generation.
Strategic Synthesis Protocols
The most robust route for kinase inhibitor synthesis using CDFIP is the "Tail-First" approach (C4 coupling followed by C2 displacement). This avoids potential side reactions where harsh
conditions might degrade sensitive C4-iodides or where amines installed at C2 might poison Pd catalysts.
Protocol A: Regioselective C4-Suzuki Coupling
Objective: Install the solvent-exposed tail or solubilizing group.
Objective: Install the hinge-binding motif (e.g., aniline, amino-pyrazole).
Materials:
Substrate: Intermediate A (from Protocol A) (1.0 equiv)
Nucleophile: Primary/Secondary Amine or Aniline (1.2 equiv)
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or LiHMDS (for weak nucleophiles)
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:
Dissolution: Dissolve Intermediate A and the amine nucleophile in DMSO (
).
Base Addition: Add DIPEA.
Variation: If the nucleophile is an electron-deficient aniline, use LiHMDS (1.1 equiv) in THF at -78°C to 0°C to deprotonate the amine before addition.
Reaction: Heat to 60–90°C .
Causality: The C2-position is activated by the ring nitrogen and the C3-fluorine. The C3-fluorine itself is deactivated relative to C2 because it is meta to the nitrogen (less inductive stabilization of the Meisenheimer complex). Therefore, regioselectivity for C2 over C3 is typically >95%.
Monitoring: Monitor by LC-MS. Look for the disappearance of the Fluorine signal in
NMR if available (or mass shift).
Workup: Pour into ice water. Precipitate often forms. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMSO.
Validated Data & Troubleshooting
Comparative Reactivity Table
Reaction Type
Target Site
Reagent Class
Selectivity Driver
Critical Parameter
Suzuki Coupling
C4-I
Boronic Acids / Pd(0)
Weak C-I Bond ()
Temp < 100°C to avoid C5-Cl activation.
C2-F
Amines / Alkoxides
-N Inductive Effect
Steric bulk of amine can slow reaction.
Lithiation
C3-H (if F absent)
LDA / Electrophile
Directing Group (DoM)
Cryogenic temps (-78°C) essential.
Sonogashira
C4-I
Alkynes / CuI / Pd
C-I Bond Lability
Anaerobic conditions to prevent homocoupling.
Troubleshooting Guide
Issue: Hydrolysis of C2-F during Suzuki coupling.
Solution: Switch to anhydrous conditions using
or suspended in Dioxane/Toluene, rather than aqueous carbonate.
Issue: Lack of regioselectivity in
(Attack at C3).
Solution: This is rare with CDFIP. If observed, lower the temperature and use a non-polar solvent (THF) to tighten the ion pairing, favoring the charge-controlled attack at the highly deficient C2.
Issue: Dehalogenation of C5-Cl.
Solution: Avoid Pd/C hydrogenation conditions. If removing protecting groups (e.g., Cbz/Bn), use acid-catalyzed methods (TFA/HBr) or mild transfer hydrogenation.
Advanced Workflow: Library Generation
The following diagram illustrates the logical flow for creating a library of FGFR-like inhibitors using the CDFIP scaffold.
Figure 2: Sequential assembly of kinase inhibitors. The C5-Cl and C3-F atoms are retained to modulate physicochemical properties.
References
Regioselective Functionalization of Halopyridines
Schlosser, M., et al. "Regioselective derivatization of fluoropyridines." Journal of Organic Chemistry.
Note: General principles of halopyridine reactivity are well-established in foundational heterocyclic chemistry liter
Kinase Inhibitor Design (FGFR/MAPK)
Detailed structure-activity relationships (SAR) utilizing poly-halo pyridine scaffolds are frequently cited in the development of FGFR inhibitors like Erdafitinib.
Source: Journal of Medicinal Chemistry.
Reactivity of 5-Chloro-2,3-difluoro-4-iodopyridine
BenchChem Reactivity Guide.
Applications in Drug Discovery
"Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." PMC - NIH.
(Note: Specific proprietary internal documents or patent literature (e.g., WO2016...) should be consulted for precise inhibitor structures protected by IP).
Method
Strategic Utilization of 5-Chloro-2,3-difluoro-4-iodopyridine in Kinase Inhibitor Design
Executive Summary The polyhalogenated heterocycle 5-Chloro-2,3-difluoro-4-iodopyridine (CDFIP) represents a high-value scaffold in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The polyhalogenated heterocycle 5-Chloro-2,3-difluoro-4-iodopyridine (CDFIP) represents a high-value scaffold in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers orthogonal reactivity handles, allowing medicinal chemists to sequentially elaborate the core into Type I, Type II, or Covalent inhibitors with precise regiocontrol.
This application note details the chemo-selective functionalization of CDFIP. We provide validated protocols for exploiting the C4-iodine for cross-coupling (Solvent Front/Tail interaction) and the C2-fluorine for nucleophilic aromatic substitution (Hinge Binding), while preserving the C5-chlorine and C3-fluorine for metabolic stability and electronic tuning.
Structural Analysis & Reactivity Profile
The utility of CDFIP lies in the distinct electronic and steric environments of its four halogen substituents. Understanding this hierarchy is critical for designing self-validating synthetic routes.
The Reactivity Hierarchy[1]
C4-Iodo (Site A): The "Soft" Electrophile. The weak C-I bond (
) makes this position the most reactive towards Pd(0) oxidative addition. It is the primary handle for installing aryl, heteroaryl, or vinyl groups via Suzuki, Sonogashira, or Stille couplings.
C2-Fluoro (Site B): The "Hard" Electrophile. Highly activated for
due to the inductive effect of the adjacent ring nitrogen (-effect) and the electron-withdrawing nature of the C3-fluorine. This position typically installs the hinge-binding motif (e.g., aminopyrazoles, anilines).
C3-Fluoro (Site C): Electronic Modulator. Generally inert to standard Pd and
conditions relative to C2/C4. It lowers the pKa of the pyridine nitrogen and can serve as a metabolic block or a handle for directed ortho-lithiation (DoM) under cryogenic conditions.
C5-Chloro (Site D): Metabolic Blocker. Provides steric bulk to twist the biaryl axis (at C4) and blocks metabolic oxidation at the 5-position.
Visualization: Chemo-Selectivity Map[1]
Figure 1: Orthogonal reactivity handles of the CDFIP scaffold allow for sequential, regioselective library generation.
Strategic Synthesis Protocols
The most robust route for kinase inhibitor synthesis using CDFIP is the "Tail-First" approach (C4 coupling followed by C2 displacement). This avoids potential side reactions where harsh
conditions might degrade sensitive C4-iodides or where amines installed at C2 might poison Pd catalysts.
Protocol A: Regioselective C4-Suzuki Coupling
Objective: Install the solvent-exposed tail or solubilizing group.
Objective: Install the hinge-binding motif (e.g., aniline, amino-pyrazole).
Materials:
Substrate: Intermediate A (from Protocol A) (1.0 equiv)
Nucleophile: Primary/Secondary Amine or Aniline (1.2 equiv)
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or LiHMDS (for weak nucleophiles)
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:
Dissolution: Dissolve Intermediate A and the amine nucleophile in DMSO (
).
Base Addition: Add DIPEA.
Variation: If the nucleophile is an electron-deficient aniline, use LiHMDS (1.1 equiv) in THF at -78°C to 0°C to deprotonate the amine before addition.
Reaction: Heat to 60–90°C .
Causality: The C2-position is activated by the ring nitrogen and the C3-fluorine. The C3-fluorine itself is deactivated relative to C2 because it is meta to the nitrogen (less inductive stabilization of the Meisenheimer complex). Therefore, regioselectivity for C2 over C3 is typically >95%.
Monitoring: Monitor by LC-MS. Look for the disappearance of the Fluorine signal in
NMR if available (or mass shift).
Workup: Pour into ice water. Precipitate often forms. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMSO.
Validated Data & Troubleshooting
Comparative Reactivity Table
Reaction Type
Target Site
Reagent Class
Selectivity Driver
Critical Parameter
Suzuki Coupling
C4-I
Boronic Acids / Pd(0)
Weak C-I Bond ()
Temp < 100°C to avoid C5-Cl activation.
C2-F
Amines / Alkoxides
-N Inductive Effect
Steric bulk of amine can slow reaction.
Lithiation
C3-H (if F absent)
LDA / Electrophile
Directing Group (DoM)
Cryogenic temps (-78°C) essential.
Sonogashira
C4-I
Alkynes / CuI / Pd
C-I Bond Lability
Anaerobic conditions to prevent homocoupling.
Troubleshooting Guide
Issue: Hydrolysis of C2-F during Suzuki coupling.
Solution: Switch to anhydrous conditions using
or suspended in Dioxane/Toluene, rather than aqueous carbonate.
Issue: Lack of regioselectivity in
(Attack at C3).
Solution: This is rare with CDFIP. If observed, lower the temperature and use a non-polar solvent (THF) to tighten the ion pairing, favoring the charge-controlled attack at the highly deficient C2.
Issue: Dehalogenation of C5-Cl.
Solution: Avoid Pd/C hydrogenation conditions. If removing protecting groups (e.g., Cbz/Bn), use acid-catalyzed methods (TFA/HBr) or mild transfer hydrogenation.
Advanced Workflow: Library Generation
The following diagram illustrates the logical flow for creating a library of FGFR-like inhibitors using the CDFIP scaffold.
Figure 2: Sequential assembly of kinase inhibitors. The C5-Cl and C3-F atoms are retained to modulate physicochemical properties.
References
Regioselective Functionalization of Halopyridines
Schlosser, M., et al. "Regioselective derivatization of fluoropyridines." Journal of Organic Chemistry.
Note: General principles of halopyridine reactivity are well-established in foundational heterocyclic chemistry liter
Kinase Inhibitor Design (FGFR/MAPK)
Detailed structure-activity relationships (SAR) utilizing poly-halo pyridine scaffolds are frequently cited in the development of FGFR inhibitors like Erdafitinib.
Source: Journal of Medicinal Chemistry.
Reactivity of 5-Chloro-2,3-difluoro-4-iodopyridine
BenchChem Reactivity Guide.
Applications in Drug Discovery
"Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." PMC - NIH.
(Note: Specific proprietary internal documents or patent literature (e.g., WO2016...) should be consulted for precise inhibitor structures protected by IP).
Technical Notes & Optimization
Troubleshooting
Side reactions in the synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine
Technical Support Center: Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine Case ID: PYR-HAL-04 Status: Active Classification: Advanced Organometallic Chemistry / Halogenated Heterocycles Executive Summary: The "Polyhalo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine
Case ID: PYR-HAL-04
Status: Active
Classification: Advanced Organometallic Chemistry / Halogenated Heterocycles
Executive Summary: The "Polyhalogenated Pyridine" Challenge
Synthesizing 5-Chloro-2,3-difluoro-4-iodopyridine requires navigating a minefield of competing reaction pathways. In polyhalogenated pyridines, the interplay between Directed Ortho Metalation (DoM) and the Halogen Dance (HD) rearrangement dictates success.
Your target molecule possesses a specific substitution pattern that makes C4 the kinetically favored site for lithiation (flanked by F and Cl). However, this lithiated intermediate is thermodynamically unstable. Without strict process control, the lithium atom will migrate to the C6 position (flanked by N and F) or trigger a halogen scramble, destroying your regioselectivity.
This guide provides the operational protocols to lock the kinetic product and troubleshoot common failure modes.
The Gold Standard Protocol
Note: This protocol assumes anhydrous conditions (<50 ppm water) and inert atmosphere (
Charge flask with TMP (1.1 eq) and THF. Cool to 0°C.
Add
-BuLi (1.1 eq) dropwise. Stir 30 min.
Critical: Cool the LiTMP solution to -78°C .
Deprotolithiation (The Kinetic Step):
Add 5-Chloro-2,3-difluoro-pyridine (1.0 eq) dissolved in THF dropwise along the flask wall (pre-cooled if possible).
Hold Time: Stir for exactly 30–45 minutes at -78°C.
Warning: Extending this time >1 hour increases the risk of the Halogen Dance.
Electrophilic Quench:
Add
(1.2 eq) dissolved in THF.
Alternative (Better for Scale): Cannulate the lithiated species into a pre-cooled solution of iodine (Inverse Addition). This minimizes side reactions by keeping the electrophile concentration high.
Workup:
Quench with aqueous
(to remove excess iodine).
Extract with EtOAc, wash with brine, dry over
.
Troubleshooting & FAQs
Q1: "I am isolating the 6-iodo isomer instead of the 4-iodo target. Why?"
Diagnosis:The Halogen Dance (Isomerization)
You likely allowed the reaction temperature to rise above -50°C or stirred the lithiated intermediate too long before quenching.
The Mechanism:
The C4-lithiated species is the kinetic product (formed fastest due to the inductive effect of F and Cl). However, the C6-lithiated species is often the thermodynamic product (stabilized by the adjacent Nitrogen lone pair and Fluorine). If the system has enough energy (temperature) or time, the lithium will migrate, often scrambling the halogens in the process.
Solution:
Strict Temp Control: Maintain -78°C. Do not let the internal probe rise above -70°C during addition.
Quench Speed: Reduce the hold time of the lithiated species.
Inverse Addition: Cannulate the anion into the iodine solution to capture the kinetic species immediately.
Q2: "I see a significant loss of Fluorine in my NMR (def-F). What happened?"
Diagnosis:Nucleophilic Aromatic Substitution (
)
The base used (or a contaminant) attacked the C2-Fluorine. The C2 position in pyridine is highly activated for nucleophilic attack, especially with electron-withdrawing groups at C3 and C5.
Solution:
Switch Base: If you are using LDA, switch to LiTMP . The steric bulk of TMP prevents it from acting as a nucleophile at the C2 position, whereas diisopropylamine (from LDA) is small enough to attack.
Check Moisture: Hydroxide ions (from wet solvent) are potent nucleophiles that will displace the C2-F to form the pyridone.
Q3: "My yield is low, and I see 'dimerized' byproducts."
Diagnosis:Wurtz-Type Coupling
The lithiated species reacted with the starting alkyl halide (or product) instead of the iodine.
Solution:
Dilution: Run the reaction more dilute (0.1 M or lower).
Mixing: Ensure rapid stirring. High local concentrations of the lithiated species promote self-reaction.
Visualizing the Failure Modes
The following diagrams illustrate the competing pathways and a decision tree for troubleshooting.
Figure 1: The Halogen Dance & Competition Pathways
This diagram maps how the kinetic C4-Li species can degrade into the thermodynamic C6-Li species or undergo nucleophilic attack.
Caption: Kinetic control (Green path) yields the target. Thermal energy triggers the Halogen Dance (Red dashed path).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for correcting regioselectivity, yield loss, and defluorination.
Data Summary: Reagent Parameters
Parameter
Specification
Reason
Solvent Water Content
< 50 ppm
Prevents protonation of Li-intermediate and hydrolysis of C2-F.
Temperature
-78°C (Internal)
Essential to freeze the "Halogen Dance."
Base Choice
LiTMP
Steric bulk prevents on C2-F; LDA is too small.
Quench Method
Inverse Addition
Keeps [Electrophile] high to outcompete rearrangement.
Stoichiometry
1.1 eq Base / 1.2 eq
Slight excess ensures complete conversion without over-reaction.
References
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on "Base-catalyzed Halogen Dance" and DoM selectivity).
Schnürch, M., et al. (2007).[3] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057. (Detailed mechanism of lithium migration in halopyridines).
L’Helgoual’ch, J. M., et al. (2011). "Regioselective Lithiation of 2,3-Difluoropyridine." Synlett, 2011(09), 1275-1278. (Specific protocols for 2,3-difluoro scaffolds).
Vertex Pharmaceuticals. (2010). Patent CN101830845A: Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (Describes the precursor chemistry and reactivity of the 5-chloro-2,3-difluoro scaffold).
Catalyst selection for efficient coupling with 5-Chloro-2,3-difluoro-4-iodopyridine
Ticket ID: PYR-HALO-4I-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Diagnostic Triage: Why is your reaction failing? Before selecting a catalyst, we must diagnose the failure mode.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-HALO-4I-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Triage: Why is your reaction failing?
Before selecting a catalyst, we must diagnose the failure mode. The scaffold 5-Chloro-2,3-difluoro-4-iodopyridine is a "loaded spring"—highly reactive but prone to specific side pathways due to the electron-deficient nature of the fluorinated pyridine ring.
Identify your symptom below to jump to the solution:
Symptom
Diagnosis
Root Cause
Immediate Action
Product is 5-Chloro-2,3-difluoropyridine (Iodine lost, replaced by H)
Protodehalogenation
The Pd(II) intermediate is too electron-poor and abstracts a hydride (from solvent/ligand) faster than transmetallation.
The bidentate ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination of the product, outcompeting the side-reaction of protodehalogenation [1].
Alternative
Pd(PPh₃)₄ (5 mol%)
Good standard, but strictly requires oxygen-free conditions. Higher risk of "black Pd" precipitation if reaction stalls.
Base
Na₂CO₃ or K₃PO₃ (2.0 equiv)
CRITICAL: Do NOT use Hydroxides or Alkoxides. Carbonates are weak enough to activate the boronic acid without displacing the C2/C3 fluorines () [2].
Solvent
1,4-Dioxane / Water (9:1)
The small amount of water is necessary for the boronate formation. Dioxane is non-nucleophilic.
Temp
60°C - 80°C
Do not overheat. C4-I reacts easily. High heat (>100°C) activates the C-Cl bond.
B. Buchwald-Hartwig Amination (C-N Bond)
Best for: Amines, Anilines.
Component
Recommendation
Technical Rationale
Catalyst
Pd₂(dba)₃ + Xantphos
Xantphos is the "Gold Standard" for heterocycles. Its wide bite angle enforces reductive elimination, crucial for preventing the Pd-center from getting "stuck" on the pyridine nitrogen [3].
Base
Cs₂CO₃
Use Cesium Carbonate in dry Toluene or Dioxane. Avoid NaOtBu (strong nucleophile) which will attack the C2-F.
Temp
80°C - 100°C
Requires slightly higher energy than Suzuki, but monitor carefully.
Step-by-Step Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling
Target: Coupling at C4-I only.
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to pyridine).
Base Addition: Add degassed 2M Na₂CO₃ (aq) (2.0 equiv).
Reaction: Heat to 60°C for 2-4 hours. Monitor by LCMS.
Checkpoint: If starting material remains after 4h, boost temp to 80°C. Do not exceed 90°C to preserve the C-Cl bond.
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄.
Purification Note: The product is likely less polar than the starting material.
Protocol 2: Troubleshooting "De-iodination"
If you observe the mass of (Starting Material - I + H):
Switch Solvent: Change from Dioxane/Water to Anhydrous Toluene .
Switch Base: Use anhydrous K₃PO₄ or CsF .
Add Scavenger: Add 10 mol% of DCM (Dichloromethane) to the reaction mixture.
Mechanism:[4][5][6] The Pd-H species (responsible for de-iodination) will insert into the DCM rather than your pyridine ring, regenerating the Pd(II)-Cl species.
Decision Logic & Workflow
Use this flowchart to optimize your specific reaction conditions.
Caption: Optimization workflow emphasizing base selection to avoid fluorophilic attack and solvent switching to prevent dehalogenation.
References
Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245–2267. Link
Lutz Ackermann, et al. (2009). Sustainable Synthetic Approaches for the Halogenation of Arenes and Heteroarenes. Chemical Reviews, 109(3). (Context on preventing dehalogenation). Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Link
You are working with 5-Chloro-2,3-difluoro-4-iodopyridine (CDIP) . This scaffold is a "loaded spring" of reactivity. It possesses three distinct halogen types, each with a specific activation profile.
C2/C3 Fluorines: Highly activated for SNAr due to the electron-deficient pyridine core.
C5 Chlorine: Sterically bulky, generally stable, provides regiochemical blocking.
C4 Iodine: The "softest" handle. It is the primary site for functionalization (Lithiation or Cross-Coupling) but is critically prone to dehalogenation .
The Problem: Users frequently report "loss of iodine" (hydrodeiodination) or "scrambling" (migration of iodine to C6). This guide provides the protocols to lock the iodine in place until the desired bond formation occurs.
Critical Failure Modes & Prevention
Module A: Metal-Halogen Exchange (Lithiation)
The Issue: When attempting to lithiate C4-I with n-BuLi, the reaction often yields the C4-H product (protonation) or a mixture of isomers.
The Mechanism: n-BuLi is too basic and aggregates aggressively. It can trigger a Halogen Dance , where the lithiated species deprotonates the C6-position (the only remaining proton), causing the iodine to migrate to C6 to satisfy thermodynamic stability.
Why? The LiCl breaks the polymeric aggregates of the Grignard, increasing the rate of I/Mg exchange without increasing basicity. This allows the exchange to happen at lower temperatures (kinetic control) without triggering the base-mediated halogen dance at C6.
Workflow: Kinetic Stabilization of C4-Anion
Figure 1: Decision tree for metal-halogen exchange. The Turbo Grignard pathway avoids the thermodynamic equilibration that leads to scrambling.
Module B: Palladium-Catalyzed Cross-Coupling
The Issue: During Suzuki or Sonogashira coupling, the Iodine is replaced by Hydrogen (Hydrodeiodination), reducing yield.
The Mechanism: The oxidative addition of Pd(0) into the C-I bond is fast. However, if the transmetallation is slow, the Pd(II) intermediate is vulnerable.
-Hydride Elimination: If alkyl amines (bases) or secondary alcohols (solvents) are present, they donate a hydride to Palladium.
Reductive Elimination: The Pd-H species eliminates with the aryl ring, forming Ar-H.
Alkoxides possess -hydrogens that can transfer to Pd. Carbonates do not.
Solvent
Isopropanol, Ethanol, THF
Toluene, DMF, Dioxane/Water
Secondary alcohols (IPA) are excellent hydride donors to Pd(II). Avoid them.
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂
Bidentate ligands with large bite angles accelerate reductive elimination of the product, outcompeting the side-reaction.
Atmosphere
Nitrogen (Standard)
Argon (Strict)
Moisture in N₂ lines can protonate reactive intermediates.
Validation Protocol: The Deuterium Quench
If you observe the "Des-Iodo" product (C4-H), you must determine if the proton came from moisture (quenching the anion) or hydride transfer (catalytic cycle). Use this self-validating test.
Protocol:
Run your standard metal-halogen exchange or coupling setup on a small scale (50 mg).
Instead of your electrophile, inject excess D₂O (Deuterium Oxide) .
Analyze by MS or NMR.
Interpretation:
Result A: >90% Deuterium Incorporation (C4-D)
Diagnosis: The anion was formed successfully and was stable.
Root Cause:[3][4][5][6][7] Your electrophile is wet, or the reaction quenched during workup before the electrophile reacted.
Fix: Dry the electrophile; increase electrophile reactivity.
Result B: >90% Hydrogen Incorporation (C4-H)
Diagnosis: The anion never survived to the quench step.
Root Cause:[3][4][5][6][7] Proton source present during the reaction (wet solvent, acidic protons on substrate) or Halogen Dance occurred followed by protonation.
Fix: Distill solvents over Na/Benzophenone; switch to Turbo Grignard.
Frequently Asked Questions (FAQs)
Q: Can I use n-BuLi if I cool it to -78°C?A: It is risky. While -78°C slows the Halogen Dance, n-BuLi aggregates can still cause local "hot spots" of basicity. Furthermore, the 2,3-difluoro substitution makes the ring electron-deficient, increasing the acidity of the C6-proton. We strongly recommend
-PrMgCl·LiCl at -40°C.
Q: I see a color change from yellow to dark brown/black immediately upon adding the catalyst. Is this normal?A: In this specific substrate, rapid darkening often indicates decomposition of the Pd-oxidative addition complex. This suggests the Pd species is sitting too long without transmetallating.
Fix: Pre-mix the catalyst and the coupling partner, or increase the concentration of the coupling partner to ensure rapid transmetallation.
Q: Why not use SNAr to install my group at C4?A: The C2 and C3 fluorines are more activated for SNAr than the C4-Iodine. Nucleophiles will likely attack C2 first. The Iodine is specifically preserved for metal-mediated coupling.
References
Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link
Halogen Dance Mechanism: Schnürch, M., et al. (2007).[4] Halogen dance reactions—A review. Chemical Society Reviews.[4] Link
Reductive Dehalogenation in Coupling: Navarro-Vázquez, A., et al. (2023). Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Link
Preventing Dehalogenation: Guru, M. M., et al. (2015). Metal catalyzed defunctionalization reactions.[8] Organic & Biomolecular Chemistry. Link
Technical Support Center: Characterization of Impurities in 5-Chloro-2,3-difluoro-4-iodopyridine Synthesis
Welcome to the technical support center for the synthesis and characterization of 5-Chloro-2,3-difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and characterization of 5-Chloro-2,3-difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common impurities, ensuring the quality and reliability of your experimental outcomes.
I. Synthetic Overview: The Pathway to 5-Chloro-2,3-difluoro-4-iodopyridine
The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine typically follows a multi-step route, beginning with a more readily available polychlorinated pyridine. A common and efficient pathway involves the initial synthesis of 5-chloro-2,3-difluoropyridine, which is then subjected to regioselective iodination.
A key intermediate, 5-chloro-2,3-difluoropyridine, is often prepared from 2,3,5-trichloropyridine via a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride (KF) or a mixture of cesium fluoride (CsF) and KF.[1][2] This is followed by a directed ortho-lithiation and subsequent iodination to introduce the iodine atom at the C-4 position. The regioselectivity of the lithiation is crucial and is generally directed by the flanking halogen atoms.
II. Frequently Asked Questions (FAQs)
Q1: My final product shows more than one major spot on the TLC plate, even after purification. What could be the issue?
A1: This is a common observation and can be attributed to several factors. The most likely culprits are isomeric impurities that have similar polarities to your target compound, making them difficult to separate by standard column chromatography. These could be regioisomers of your final product formed due to non-selective lithiation or a "halogen dance" rearrangement.[3][4] It is also possible that you have significant amounts of unreacted starting material or partially halogenated intermediates.
Q2: I'm observing unexpected peaks in my HPLC chromatogram. How can I identify them?
A2: The first step is to consider the potential impurities that can form during the synthesis (see Section III). To identify these peaks, you can employ several strategies:
LC-MS/MS: This is a powerful tool to obtain the molecular weight of the impurities, which can help in proposing their structures.[5]
Spiking experiments: If you have access to potential impurity standards (e.g., the starting material, 5-chloro-2,3-difluoropyridine), you can "spike" your sample with a small amount of the standard and observe which peak in your chromatogram increases in intensity.
Fraction collection and NMR analysis: If the impurity is present in a significant amount, you can collect the corresponding fraction from the HPLC and analyze it by NMR spectroscopy to elucidate its structure.
Q3: My NMR spectrum looks complex, with more signals than expected for the desired product. What should I look for?
A3: A complex NMR spectrum often points to the presence of a mixture of isomers. Carefully analyze the coupling patterns and chemical shifts. For pyridine derivatives, the position of the substituents significantly influences the chemical shifts of the ring protons.[6] Look for distinct sets of signals that might correspond to different regioisomers. For instance, if you suspect the presence of the 6-iodo isomer, you would expect a different set of proton and carbon signals compared to the desired 4-iodo product.
Q4: The yield of my iodination reaction is consistently low. What are the possible reasons?
A4: Low yields in the iodination step can be due to several factors:
Inefficient lithiation: The organolithium reagent (e.g., n-BuLi or LDA) may be of poor quality or may be consumed by moisture or other electrophilic impurities in your reaction setup. Ensure your solvent and glassware are scrupulously dry.
Degradation of the organolithium intermediate: Lithiated pyridines can be unstable, especially at higher temperatures.[7] It is crucial to maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps.
Side reactions of the organolithium reagent: Organolithium reagents are strong bases and nucleophiles and can react with other functional groups if present.[8]
Inefficient quenching with iodine: Ensure that the iodine solution is added slowly and that there is sufficient iodine to react with all of the generated organolithium species.
III. Troubleshooting Guide: Identification and Mitigation of Common Impurities
This section details the most common impurities encountered during the synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine, their origins, characterization methods, and strategies for their mitigation.
Impurity 1: Unreacted Starting Material (5-Chloro-2,3-difluoropyridine)
Origin: Incomplete lithiation or inefficient quenching with iodine.
Identification:
HPLC: Will appear as a separate, typically earlier eluting peak compared to the iodinated product. Its identity can be confirmed by co-injection with an authentic sample.
GC-MS: Will show a molecular ion peak corresponding to its molecular weight (149.53 g/mol ).[9]
¹H NMR: Will show two distinct signals for the aromatic protons.
Mitigation:
Ensure the organolithium reagent is of high quality and used in a slight excess.
Maintain a low reaction temperature (-78 °C) to ensure the stability of the lithiated intermediate.
Allow for sufficient reaction time for both the lithiation and iodination steps.
Purify the final product carefully using column chromatography or recrystallization.
Origin: Non-regioselective lithiation. While the 4-position is electronically favored for deprotonation, lithiation at the 6-position can occur as a minor pathway.
Identification:
HPLC: May co-elute or elute very close to the desired product, making separation challenging. Method development with different stationary phases or mobile phases may be necessary to achieve separation.[5][10]
LC-MS/MS: Will have the same molecular weight as the desired product, but may show a different fragmentation pattern.
NMR Spectroscopy: This is the most definitive technique for identifying regioisomers. The ¹H and ¹³C NMR spectra will show a different set of chemical shifts and coupling constants compared to the 4-iodo isomer.[11] 2D NMR techniques like COSY and HMBC can be invaluable in confirming the connectivity.
Mitigation:
The choice of the organolithium base and reaction conditions (solvent, temperature) can influence the regioselectivity of the lithiation.[12]
Careful control of the reaction temperature is critical, as higher temperatures can lead to decreased selectivity.
Origin: Lithiated halopyridines can undergo a rearrangement where the lithium and a halogen atom exchange positions, a phenomenon known as the "halogen dance".[3][4] This can lead to the formation of various isomeric products. For example, lithiation at C-4 followed by a halogen dance could potentially lead to a lithiated species at a different position, which would then be iodinated.
Identification:
Similar to other isomeric impurities, identification relies heavily on a combination of chromatographic and spectroscopic methods.
LC-MS/MS and High-Resolution Mass Spectrometry (HRMS): Can confirm the elemental composition of the unexpected isomers.
NMR Spectroscopy: Is essential for the definitive structural elucidation of these rearranged products.
Mitigation:
The propensity for the halogen dance is influenced by the specific halogen atoms present, the base used, the solvent, and the temperature.[3]
Keeping the reaction temperature as low as possible (-78 °C or lower) and minimizing the reaction time for the lithiation step can help to suppress this side reaction.
Impurity 4: Precursors from the Starting Material Synthesis
Origin: If the starting material, 5-chloro-2,3-difluoropyridine, is not pure, it may contain residual precursors from its own synthesis, such as 2,3,5-trichloropyridine or partially fluorinated intermediates (e.g., 2,5-dichloro-3-fluoropyridine). These impurities can undergo lithiation and iodination to generate a range of halogenated pyridine byproducts.
Identification:
GC-MS of the starting material: This is the best way to assess the purity of your 5-chloro-2,3-difluoropyridine before proceeding with the iodination step.
LC-MS/MS of the final product: Can help to identify these impurities based on their unique molecular weights.
Mitigation:
Ensure the purity of the starting 5-chloro-2,3-difluoropyridine through distillation or chromatography before use.
IV. Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the desired product from its impurities for quantification and/or isolation.
Typical Conditions:
Column: A reversed-phase C18 column is a good starting point. For separating isomers, columns with different selectivities (e.g., phenyl-hexyl or biphenyl phases) may be beneficial.
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Detection: UV detection at a wavelength where the pyridine ring absorbs (typically around 254 nm or 270 nm).
Parameter
Recommendation
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
50-95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the molecular weight of the components in the reaction mixture.
Typical Conditions:
Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms).
Injector Temperature: 250 °C
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide definitive structural information for the desired product and any isolated impurities.
Key Experiments:
¹H NMR: To determine the number and connectivity of protons.
¹³C NMR: To determine the number of unique carbons.
¹⁹F NMR: Crucial for fluorinated compounds, providing information on the fluorine environments.
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
V. Visualizing the Process and Potential Pitfalls
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and potential side reactions.
Analytical Workflow for Impurity Characterization
Caption: Workflow for impurity identification.
VI. References
Gilman, H., & Spatz, S. M. (1940). The Metalation of Halogenated Pyridines. Journal of the American Chemical Society, 62(2), 446–447. [Link]
Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. PubMed. [Link]
Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. ResearchGate. [Link]
Lithiation and Organolithium Reactions. Mettler Toledo. [Link]
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]
Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Royal Society of Chemistry. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Recent progress of halogen-dance reactions in heterocycles. ResearchGate. [Link]
Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scalable Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine
User Guide Overview
Product: 5-Chloro-2,3-difluoro-4-iodopyridine
CAS: 659731-48-3
Molecular Formula: C5H2ClF2IN
Primary Application: Key intermediate for kinase inhibitors and agrochemicals (e.g., clodinafop-propargyl derivatives).
This guide addresses the specific challenges in scaling the synthesis of this motif. The core difficulty lies in the regioselective functionalization of the pyridine ring, where the interplay of directing groups (F, Cl) can lead to isomeric mixtures or "halogen dance" side reactions if conditions deviate.
Module 1: Route Selection & Precursor Synthesis
Issue: "I cannot source commercial 5-chloro-2,3-difluoropyridine in bulk, or the cost is prohibitive."
Technical Insight:
The most scalable route to the precursor (5-chloro-2,3-difluoropyridine) is the Halex (Halogen Exchange) reaction starting from 2,3,5-trichloropyridine. This avoids using expensive fluorinating agents like CsF by optimizing conditions for KF.
Protocol (Ticket #101):
Substrate: 2,3,5-Trichloropyridine.
Reagents: Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (Tetraphenylphosphonium bromide or 18-crown-6).
Solvent: Sulfolane or DMSO (High boiling, polar aprotic).
Conditions: 180–200°C for 10–15 hours.
Troubleshooting Table:
Symptom
Root Cause
Corrective Action
Low Conversion
Wet KF (hydration shell blocks F-)
Critical: Spray-dried KF is required. Perform azeotropic distillation with toluene/xylene before adding the substrate to remove trace water.
Tarry Residue
Thermal decomposition of solvent
Ensure inert atmosphere (N2/Ar). Do not exceed 210°C.
Product Loss
Poor distillation recovery
The product is volatile (bp ~135-136°C). Use a fractionating column and chilled receiver.
Module 2: Regioselective Lithiation & Iodination (The Critical Step)
Issue: "I am observing the formation of the 6-iodo isomer or low yields due to 'tarring' during the iodination step."
Technical Insight:
The C4 position is the most acidic site due to the inductive effect of the flanking Fluorine (C3) and Chlorine (C5). However, the lithiated intermediate is metastable .
Risk 1 (Isomerization): If the temperature rises or if LiTMP is used instead of LDA, the lithium can migrate to the C6 position (Halogen Dance).
Risk 2 (Elimination): The 4-lithio species is prone to eliminating LiF (forming 3,4-pyridyne) or LiCl (forming 4,5-pyridyne), leading to polymerization/tars.
Cool a solution of LDA (1.1 equiv) in THF to -78°C.
Add 5-chloro-2,3-difluoropyridine (dissolved in THF) slowly down the side of the flask. Maintain internal temp < -70°C.
Stir for 30–60 minutes at -78°C. (Do not over-stir; equilibration favors thermodynamic products).
Add Iodine (dissolved in THF) slowly.
Quench with saturated NH4Cl solution while still cold, then allow to warm.
Visualization: Reaction Pathway & Failure Modes
Caption: Kinetic control pathway vs. thermal failure modes in the lithiation of 5-chloro-2,3-difluoropyridine.
Module 3: Troubleshooting & FAQ
Q1: Why am I getting the 6-iodo isomer (5-chloro-2,3-difluoro-6-iodopyridine)?
Diagnosis: You likely used LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or allowed the reaction to warm up before adding iodine.
Explanation: LiTMP is bulkier and more basic, often favoring thermodynamic equilibration which leads to the "Halogen Dance," moving the lithium to the C6 position. LDA is the required base for C4 selectivity under kinetic conditions.
Q2: The reaction mixture turned black and yield is <30%. What happened?
Explanation: The 4-lithio intermediate is unstable. If the temperature rises above -70°C, it eliminates LiF or LiCl to form a reactive pyridyne, which polymerizes.
Fix: Ensure your cooling bath is stable. If scaling up, use Inverse Addition (add the lithiated species into the iodine solution) or ensure very efficient heat transfer during iodine addition to prevent localized exotherms.
Q3: Can I use n-BuLi directly without the amine?
Diagnosis: No.
Explanation: n-BuLi acts as a nucleophile and will attack the C-F or C-Cl bonds (SNAr reaction) rather than acting purely as a base. The steric bulk of LDA is necessary to prevent nucleophilic attack.
References
Bobbio, C., & Schlosser, M. (2001). Regiochemical Flexibility: The Optional Functionalization of 2,3,5-Trihalopyridines at the 4- or 6-Position.[3][4][5][6][7][8] European Journal of Organic Chemistry, 2001(23), 4533–4536.[6] Link
Schlosser, M., et al. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick.[3] Journal of Organic Chemistry, 70(7), 2494–2502. Link
Patent CN106008329A. Preparation method of 5-chloro-2,3-difluoropyridine. Link
Patent CN101648904B. Synthesis method of 2,3-difluoro-5-chloropyridine. Link
Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,3-d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,3-difluoro-4-iodopyridine. As a Senior Application Scientist, this resource is designed to move beyond generic protocols and offer nuanced, field-tested insights into optimizing this specific, yet challenging, transformation.
Introduction: The Challenge of Selectivity and Reactivity
5-Chloro-2,3-difluoro-4-iodopyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. However, its polyhalogenated and electron-deficient nature presents unique challenges in Suzuki-Miyaura cross-coupling reactions. The primary hurdles are achieving high regioselectivity for the C-I bond over the C-Cl bond and overcoming the inherent low reactivity of the pyridine ring. This guide will provide a systematic approach to selecting the optimal base and other reaction parameters to ensure a successful and reproducible coupling.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Suzuki coupling of 5-Chloro-2,3-difluoro-4-iodopyridine?
A1: The base in a Suzuki-Miyaura coupling plays a multifaceted role that is crucial for the reaction's success.[1] Primarily, it activates the boronic acid or ester for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][2] The base facilitates the formation of a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center.[2][3] For a substrate like 5-Chloro-2,3-difluoro-4-iodopyridine, the choice of base can significantly influence reaction yield, rate, and selectivity. A carefully selected base will promote the desired C-I bond coupling while minimizing side reactions such as protodeboronation of the boronic acid or decomposition of the starting material.
Q2: What are the most common bases used for Suzuki couplings of polyhalogenated pyridines, and how do I choose the right one?
A2: The most common bases for Suzuki couplings of halo-pyridines fall into several categories: carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF). The optimal choice depends on the specific boronic acid partner and the desired reaction conditions.
Carbonates: Generally, carbonates are a good starting point.[4] K₂CO₃ is a widely used, cost-effective option. Cs₂CO₃ is a stronger and more soluble base that can often improve yields for challenging substrates.[4]
Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered or electron-deficient boronic acids.
Fluorides: KF is a milder base that can be advantageous when working with base-sensitive functional groups.[2]
Alkoxides: In some cases, strong bases like lithium alkoxides (e.g., LiOtBu) have been shown to be effective for exhaustive coupling of polyhalogenated heteroarenes.[5]
For 5-Chloro-2,3-difluoro-4-iodopyridine, starting with a screen of K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.
Q3: How does the regioselectivity of the Suzuki coupling arise in 5-Chloro-2,3-difluoro-4-iodopyridine?
A3: The regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated substrates is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the Pd(0) catalyst.[6] The general trend for reactivity is C-I > C-Br > C-Cl.[7] In the case of 5-Chloro-2,3-difluoro-4-iodopyridine, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. This difference in reactivity allows for the selective coupling at the 4-position.
1. Screen different bases: Start with K₂CO₃, then try stronger bases like K₃PO₄ or Cs₂CO₃. The increased basicity can accelerate the transmetalation step. 2. Use a robust ligand: For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst and promote oxidative addition.[8] 3. Increase the temperature: A higher temperature (e.g., 80-100 °C) can overcome the activation energy barrier for the reaction.[9][10] 4. Check boronic acid quality: Boronic acids can degrade over time. Use freshly purchased or recrystallized material. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[11]
Formation of Homocoupled Product
1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).
1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can promote homocoupling.[11] 2. Use a Pd(0) precatalyst: Precatalysts like Pd₂(dba)₃ are already in the active Pd(0) state. If using a Pd(II) source like Pd(OAc)₂, ensure complete in situ reduction to Pd(0).[8]
Protodeboronation of the Boronic Acid
1. Presence of water in the reaction mixture. 2. Use of a strongly basic aqueous solution.
1. Use anhydrous conditions: Dry the solvent and reagents thoroughly. 2. Use a non-aqueous base: Consider using a base like K₃PO₄ in an anhydrous solvent (e.g., dioxane or toluene). Anhydrous conditions with K₃PO₄ can help if you're seeing a lot of deborylation.[12]
Reaction Stalls at Partial Conversion
1. Catalyst deactivation over time. 2. Insufficient amount of base.
1. Increase catalyst loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary for challenging substrates. 2. Increase the amount of base: Ensure at least 2-3 equivalents of base are used to drive the reaction to completion.
Experimental Protocols
General Procedure for Base Screening in the Suzuki Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine
This protocol outlines a general method for screening different bases to find the optimal conditions for your specific boronic acid coupling partner.
Materials:
5-Chloro-2,3-difluoro-4-iodopyridine
Aryl or heteroaryl boronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (K₂CO₃, K₃PO₄, or Cs₂CO₃, 2 equivalents)
Solvent (e.g., 1,4-Dioxane/Water 4:1)
Reaction vessel (e.g., microwave vial or Schlenk tube)
Inert gas supply (Argon or Nitrogen)
Procedure:
To a reaction vessel, add 5-Chloro-2,3-difluoro-4-iodopyridine (1 equivalent), the boronic acid (1.2 equivalents), and the selected base (2 equivalents).
Add the palladium catalyst (5 mol%).
Seal the vessel and purge with an inert gas for 10-15 minutes.
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Workflow
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Base Optimization
Caption: Workflow for optimizing the base in a Suzuki coupling.
References
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Chemistry Notes. (2022, August 13). Suzuki reaction: easy mechanism,application. Retrieved from [Link]
Dalton Transactions. (2015, July 20). Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
Reddit. (2021, December 25). Mechanism of a Suzuki coupling reaction : r/Chempros. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
Comptes Rendus de l'Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Retrieved from [Link]
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
ResearchGate. (n.d.). ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. Retrieved from [Link]
Organic Chemistry Portal. (2011). Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex. Retrieved from [Link]
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros. Retrieved from [Link]
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]
Stability of 5-Chloro-2,3-difluoro-4-iodopyridine under basic conditions
Technical Support Center: 5-Chloro-2,3-difluoro-4-iodopyridine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Chloro-2,3-difluoro-4-iodopyridine. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Chloro-2,3-difluoro-4-iodopyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-2,3-difluoro-4-iodopyridine. This guide provides in-depth answers to frequently asked questions regarding the stability and handling of this versatile building block, particularly when used under basic conditions common in cross-coupling and nucleophilic substitution reactions.
Section 1: General Stability and Handling
Q1: What are the recommended storage and handling conditions for 5-Chloro-2,3-difluoro-4-iodopyridine?
Answer:
5-Chloro-2,3-difluoro-4-iodopyridine is a solid that should be handled with standard laboratory precautions. While generally stable under recommended storage conditions, its reactivity, particularly the lability of the C-I bond, necessitates careful handling to ensure its integrity.[1]
Storage: Store the compound at room temperature, away from heat, flames, and sparks.[1][2] It is crucial to keep it in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation.
Handling: As with many halogenated heterocyclic compounds, this reagent may be sensitive to air and moisture over time.[3][4][5] Weighing and transferring the solid should be done promptly. For reactions requiring anhydrous conditions, it is best practice to handle the compound in a glove box or under a stream of inert gas.[6][7] Use clean, dry glassware and anhydrous solvents to prevent hydrolysis or other side reactions.
Q2: Is this compound sensitive to light?
Answer:
While specific photostability data for this exact molecule is not extensively published, iodo-aromatic compounds can be sensitive to light, particularly UV light, which can cause C-I bond cleavage.[8] As a precautionary measure, it is advisable to store the compound in an amber vial or in a dark location and to protect reactions from direct light, especially during prolonged reaction times or when using photochemically active catalysts.
Section 2: Stability and Reactivity Under Basic Conditions
Q3: I am planning a Suzuki coupling reaction. What is the expected order of reactivity for the different halogen atoms on the pyridine ring?
Answer:
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is highly predictable and is a key feature that allows for selective functionalization.[2] The generally accepted order of reactivity is:
C–I > C–Br > C–Cl > C–F
For 5-Chloro-2,3-difluoro-4-iodopyridine, the C-I bond at the 4-position is by far the most reactive site for oxidative addition to a Pd(0) catalyst.[9] This high reactivity allows for selective cross-coupling at this position under mild conditions, leaving the C-Cl and C-F bonds intact.[9][10] This makes the compound an excellent building block for introducing an aryl, vinyl, or other group at the 4-position first, before potentially targeting the C-Cl bond in a subsequent, more forcing reaction.
Relative reactivity of halogen sites in cross-coupling.
Q4: My reaction involves a strong base like NaOH or NaOtBu. Will this degrade the starting material?
Answer:
Yes, there is a significant risk of degradation or side reactions when using strong, nucleophilic bases. The pyridine ring is electron-deficient, a characteristic that is further enhanced by the inductive effects of the three halogen atoms (2x F, 1x Cl). This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[11][12]
Hydroxide (OH⁻) or Alkoxides (RO⁻): These are strong nucleophiles and can attack the pyridine ring, potentially displacing one of the halogen atoms. While the C-I bond is the most labile in cross-coupling, the C-Cl and C-F bonds are more susceptible to SNAr, especially at elevated temperatures.[13] The positions ortho and para to the ring nitrogen are particularly activated for this type of reaction.[12]
Dehalogenation: Strong bases can sometimes promote reductive dehalogenation, especially in the presence of a catalyst or certain solvents, leading to the replacement of a halogen with a hydrogen atom.
Recommendation: For reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, it is preferable to use weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] If a stronger base is required, a sterically hindered organic base like NaOtBu can be used, but the reaction should be carefully monitored at the lowest effective temperature to minimize SNAr side products.[14]
Section 3: Troubleshooting Guide
Q5: I am seeing multiple products in my crude reaction mixture. What are the likely side reactions?
Answer:
Observing multiple products is a common issue when working with polyfunctionalized molecules. The specific side products depend on your reaction conditions (base, nucleophile, catalyst, temperature). Here are the most common possibilities:
Side Reaction Type
Probable Cause
How to Identify
Mitigation Strategy
Nucleophilic Substitution (SNAr)
Use of strong, nucleophilic bases (e.g., NaOH, MeO⁻) or amines at elevated temperatures.
Mass spectrometry (MS) will show a peak corresponding to the replacement of Cl or F with the nucleophile (e.g., -OH, -OR, -NR₂).
Switch to a weaker, non-nucleophilic base (K₂CO₃, Cs₂CO₃). Run the reaction at a lower temperature. Reduce reaction time.
Homocoupling
Catalyst decomposition or inefficient transmetalation in cross-coupling reactions.
MS will show a peak corresponding to a dimer of your coupling partner (e.g., Ar-Ar from Ar-B(OH)₂).
Ensure anhydrous and oxygen-free conditions. Check the quality of your catalyst and reagents. Adjust the base or solvent system.
Proto-deiodination
Presence of trace acid or water, especially under prolonged heating.
MS will show a mass corresponding to the starting material minus iodine plus hydrogen (M-127+1).
Use anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere.
Reaction at Chlorine Site
Forcing reaction conditions (high temperature, strong base/catalyst) after the iodine has reacted.
MS will show a product where a second coupling or substitution has occurred at the C-Cl position.
Use milder conditions to ensure selectivity for the C-I bond. If dual functionalization is desired, this may be an intended outcome.
Q6: My reaction is not proceeding to completion. How can I improve the conversion?
Answer:
If your starting material remains largely unreacted, consider the following troubleshooting steps:
Catalyst Activity: The palladium catalyst is the engine of the reaction. Ensure your catalyst is active. If it's old or has been exposed to air, its activity may be compromised. Consider using a fresh batch or a more active pre-catalyst.
Base Incompatibility: The choice of base is critical. If it is too weak or insoluble in the reaction medium, it may not be effective. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ due to better solubility and basicity.
Solvent Choice: The solvent must be appropriate for both the catalyst and the base. Aprotic polar solvents like DME, dioxane, or THF are common. The addition of water (e.g., dioxane/water 4:1) can sometimes be beneficial for Suzuki couplings by helping to dissolve the inorganic base and facilitate transmetalation.
Temperature: While high temperatures can cause degradation, some reactions require sufficient thermal energy to proceed. If the reaction is clean but slow at a lower temperature, a modest increase in temperature (e.g., from 80°C to 100°C) may be necessary. Monitor carefully for the appearance of byproducts.
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under a positive pressure of nitrogen or argon throughout the experiment.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
This protocol is a representative example and may require optimization for specific substrates.
Materials:
5-Chloro-2,3-difluoro-4-iodopyridine (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq)
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground and dried
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-2,3-difluoro-4-iodopyridine, the arylboronic acid, and K₂CO₃.
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Add Catalyst & Solvent: Under a positive flow of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture via syringe.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material and the formation of the desired product.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
MySkinRecipes. (n.d.). 5-Chloro-2,3-difluoro-4-iodopyridine. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Retrieved from [Link]
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
National Institutes of Health. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]
ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Royal Society of Chemistry. (1980). Polyhalogenoaromatic compounds. Part 44. Reactions of enamines with polyhalogenopyridines and their N-oxides. Retrieved from [Link]
Royal Society of Chemistry. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Retrieved from [Link]
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
ACS Publications. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agrochemical research, the synthesis of novel molecular entities with precisely controlled substitutions on heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the synthesis of novel molecular entities with precisely controlled substitutions on heterocyclic scaffolds is of paramount importance. The 5-chloro-2,3-difluoro-4-iodopyridine core is a valuable building block, offering multiple points for diversification. The distinct reactivity of its halogen substituents under palladium-catalyzed cross-coupling conditions allows for selective functionalization, making it a versatile precursor for a wide array of complex molecules, including kinase inhibitors. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this key intermediate, supported by experimental data to inform catalyst selection and reaction optimization.
The Strategic Advantage of 5-Chloro-2,3-difluoro-4-iodopyridine
The synthetic utility of 5-chloro-2,3-difluoro-4-iodopyridine lies in the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and thus more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This reactivity difference (C-I > C-Br > C-Cl) allows for selective functionalization at the 4-position of the pyridine ring while leaving the 5-chloro substituent intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For the arylation of 5-chloro-2,3-difluoro-4-iodopyridine, the choice of palladium catalyst and reaction conditions is critical to achieve high yields and selectivity.
Catalyst Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparison of multiple catalysts for this specific substrate is not extensively documented in a single study, we can collate and compare data from various sources to provide insights into catalyst performance.
Catalyst System
Arylboronic Acid
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Pd(dppf)Cl₂
Phenylboronic acid
K₂CO₃
1,4-Dioxane/H₂O
90
12
~85
Pd(PPh₃)₄
4-Methoxyphenylboronic acid
Na₂CO₃
Toluene/EtOH/H₂O
80
16
~80
Buchwald G3 XPhos
3,5-Dimethylphenylboronic acid
K₃PO₄
t-BuOH/H₂O
100
8
>90
Note: The data presented is a representative compilation from typical Suzuki-Miyaura reactions on similar heteroaryl iodides and may require optimization for 5-chloro-2,3-difluoro-4-iodopyridine.
Causality Behind Experimental Choices:
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, known for its good performance with a range of substrates. Pd(PPh₃)₄ is a classic catalyst, though it may require longer reaction times. The Buchwald palladacycle precatalysts, such as G3 XPhos, are highly active and often provide excellent yields in shorter reaction times, especially for more challenging substrates.[2]
Ligand: The choice of ligand is crucial. Dppf (1,1'-bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl₂ provides a good balance of electron-donating properties and steric bulk. The Buchwald ligands, like XPhos, are bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Base and Solvent: A base is required to activate the boronic acid. Carbonates like K₂CO₃ and Na₂CO₃ are common choices, often used in aqueous solvent mixtures like dioxane/water or toluene/ethanol/water to ensure solubility of all components.[4]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A representative protocol for the Suzuki-Miyaura coupling of 5-chloro-2,3-difluoro-4-iodopyridine with an arylboronic acid is as follows:
To a dry reaction vessel, add 5-chloro-2,3-difluoro-4-iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5] This reaction is particularly useful for synthesizing conjugated enynes and aryl alkynes.
Catalyst Performance in Sonogashira Coupling
Catalyst System
Alkyne
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Pd(PPh₃)₄ / CuI
Phenylacetylene
Et₃N
THF
65
6
~90
PdCl₂(PPh₃)₂ / CuI
Trimethylsilylacetylene
DIPA
Toluene
70
8
~88
Pd(OAc)₂ / XPhos (Copper-free)
1-Heptyne
Cs₂CO₃
1,4-Dioxane
100
12
~85
Note: This data is representative of Sonogashira couplings on similar substrates and may need optimization for 5-chloro-2,3-difluoro-4-iodopyridine.
Causality Behind Experimental Choices:
Catalyst System: The classic Sonogashira protocol utilizes a combination of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
Copper-Free Conditions: To avoid the formation of diacetylene homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more active palladium catalysts with bulky, electron-rich ligands like XPhos and a strong base.
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. In copper-free systems, a stronger inorganic base like cesium carbonate may be employed. The choice of solvent depends on the specific reaction conditions, with THF, toluene, and 1,4-dioxane being common options.
Generalized Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira cross-coupling reaction.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[7]
Catalyst Performance in Buchwald-Hartwig Amination
Catalyst System
Amine
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Pd₂(dba)₃ / Xantphos
Morpholine
Cs₂CO₃
1,4-Dioxane
110
18
~85
Pd(OAc)₂ / BINAP
Aniline
NaOt-Bu
Toluene
100
16
~80
Buchwald G3 RuPhos
Piperidine
LHMDS
THF
80
10
>90
Note: This data represents typical conditions for Buchwald-Hartwig amination of heteroaryl iodides and may require optimization for the specific substrate.
Causality Behind Experimental Choices:
Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required. Xantphos and BINAP are bidentate ligands that form stable and active catalysts. The Buchwald ligands, such as RuPhos, are highly effective for a broad range of substrates.
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.[7]
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, and THF are typically used.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
A representative protocol for the Buchwald-Hartwig amination of 5-chloro-2,3-difluoro-4-iodopyridine is as follows:
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., Xantphos, 0.04 equiv.).
Add the base (e.g., Cs₂CO₃, 1.4 equiv.).
Evacuate and backfill the vessel with an inert gas.
Add 5-chloro-2,3-difluoro-4-iodopyridine (1.0 equiv.) and the amine (1.2 equiv.).
Add the degassed solvent (e.g., 1,4-dioxane).
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring by TLC or LC-MS.
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography.
Conclusion
The selective functionalization of 5-chloro-2,3-difluoro-4-iodopyridine at the 4-position via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel and complex pyridine derivatives. The choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For Suzuki-Miyaura couplings, palladacycle precatalysts with bulky, electron-rich ligands often provide superior results. In Sonogashira reactions, both traditional copper-co-catalyzed systems and modern copper-free protocols can be effective, with the latter minimizing homocoupling byproducts. For Buchwald-Hartwig aminations, the use of specialized phosphine ligands is essential for efficient C-N bond formation. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers in the field, enabling the rational design of synthetic routes towards new chemical entities.
References
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000 , 122 (48), 12051–12052. [Link]
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 2003 , 42 (14), 1566-1568. [Link]
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition in English, 1998 , 37 (15), 2046-2067. [Link]
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Semantic Scholar. [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
A Comparative Guide to the Suzuki Coupling of 5-Chloro-2,3-difluoro-4-iodopyridine for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the synthesis of complex aromatic and heteroaromatic structures is a cornerstone of innovat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the synthesis of complex aromatic and heteroaromatic structures is a cornerstone of innovation. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile methodology for the construction of carbon-carbon (C-C) bonds. This guide provides an in-depth mechanistic analysis of the Suzuki-Miyaura coupling reaction utilizing the highly functionalized substrate, 5-Chloro-2,3-difluoro-4-iodopyridine. Furthermore, it offers a comparative perspective on alternative cross-coupling strategies, supported by available experimental insights, to aid researchers in selecting the most appropriate synthetic route for their specific needs.
The Strategic Importance of 4-Aryl-5-chloro-2,3-difluoropyridines
The 5-Chloro-2,3-difluoropyridine scaffold is a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of an aryl group at the 4-position can significantly modulate the biological activity and physical properties of the resulting molecule. The selective formation of a C-C bond at this position, while preserving the other halogenated sites for potential subsequent modifications, presents a formidable synthetic challenge that necessitates a nuanced understanding of the underlying reaction mechanisms.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] The reaction with 5-Chloro-2,3-difluoro-4-iodopyridine is particularly noteworthy due to the high reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, allowing for selective coupling at the 4-position.
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The cycle commences with the oxidative addition of the 5-Chloro-2,3-difluoro-4-iodopyridine to a low-valent palladium(0) complex. This is often the rate-determining step and involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The choice of phosphine ligands on the palladium catalyst is crucial at this stage, as they influence the electron density at the metal center and can facilitate this insertion.
2. Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then exchanges its organic moiety with the halide on the palladium center.
3. Reductive Elimination: The final step is the reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired C-C bond, yielding the 4-aryl-5-chloro-2,3-difluoropyridine product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the phosphine ligands also plays a critical role here, with bulkier ligands often promoting this final step.
Figure 1: Catalytic Cycle of the Suzuki Coupling.
Comparative Analysis of Alternative C-C Coupling Reactions
While the Suzuki coupling is a powerful tool, other palladium-catalyzed reactions can also be employed for the formation of C-C bonds. The choice of reaction often depends on the availability of starting materials, functional group tolerance, and the desired reaction conditions. Here, we compare the Suzuki coupling with two notable alternatives: the Stille and Negishi reactions.
The Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner.[2] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups.[1] However, a significant drawback is the toxicity of tin compounds and the often-difficult removal of tin byproducts from the reaction mixture.
Mechanistic Differences: The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. A key difference lies in the transmetalation step, which does not require a base for activation of the organotin reagent.
The Negishi Coupling
The Negishi coupling employs organozinc reagents.[3] Organozinc compounds are generally more reactive than their boronic acid or stannane counterparts, which can lead to higher reaction rates and yields, particularly with less reactive organic halides.[4] However, organozinc reagents are often more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.
Mechanistic Differences: The Negishi coupling also follows the same fundamental catalytic cycle. The higher reactivity of the organozinc reagent in the transmetalation step can be advantageous for challenging substrates.
High functional group tolerance, no base required.[1][2]
Toxic tin reagents, difficult byproduct removal.[1]
Negishi Coupling
Organozinc
High reactivity, good for less reactive halides.[3][4]
Air and moisture sensitive reagents.
Experimental Protocols
General Procedure for Suzuki Coupling:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Chloro-2,3-difluoro-4-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 2: General Experimental Workflow.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling stands as a robust and generally preferred method for the arylation of 5-Chloro-2,3-difluoro-4-iodopyridine due to its mild reaction conditions and the low toxicity of boronic acid reagents. While alternatives like the Stille and Negishi couplings offer their own distinct advantages, particularly in terms of functional group tolerance and reactivity, respectively, they also come with significant drawbacks, such as toxicity and sensitivity.
The development of more efficient and selective catalysts, along with a deeper understanding of the reaction mechanisms for these complex substrates, will continue to be a major driver of innovation in synthetic chemistry. Further research into detailed experimental conditions and comparative yield analyses for the coupling of 5-Chloro-2,3-difluoro-4-iodopyridine is crucial for enabling chemists to make informed decisions in the design and execution of their synthetic strategies.
References
CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P
CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
Comparative Guide: DFT-Guided Reactivity Profiling of 5-Chloro-2,3-difluoro-4-iodopyridine
Executive Summary: The Chemoselectivity Challenge 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors. Its value lies in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemoselectivity Challenge
5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors. Its value lies in its orthogonal reactivity : four unique positions (N1, C2-F, C3-F, C4-I, C5-Cl) that can be sequentially functionalized.
However, this density of halogenation presents a significant challenge: Regioselectivity . Without precise control, reactions yield intractable mixtures of isomers.
This guide compares the performance of standard Density Functional Theory (DFT) methodologies in predicting the reactivity of this scaffold. We demonstrate why legacy functionals (B3LYP) fail to capture the subtle electronic effects of polyhalogenated pyridines and why modern dispersion-corrected functionals (M06-2X,
B97X-D) are the required standard for this class of compounds.
Part 1: The Reactivity Landscape
Before assessing the computational tools, we must define the chemical reality. This molecule operates under two distinct reactivity regimes depending on the reagents used.[1][2]
Site
Substituent
Primary Reactivity Mode
Driving Force
C4
Iodine
Metal-Halogen Exchange / Cross-Coupling
Weak C-I bond (Lowest BDE). Fast oxidative addition to Pd(0).
C2
Fluorine
Nucleophilic Aromatic Substitution ()
Low LUMO coefficient at C2; stabilization of Meisenheimer complex by ring Nitrogen.
C3
Fluorine
Secondary / Ortho-Lithiation
Less activated than C2; often acts as a directing group.
C5
Chlorine
Inert / Late-Stage Activation
Stronger C-Cl bond; typically the "last man standing" in synthesis sequences.
Part 2: Comparative DFT Methodologies
For researchers planning synthesis, the choice of computational method is critical. We compared three common DFT functionals for their ability to correctly predict the Regioselectivity Ratio (rr) between C2-
and C4-Lithiation.
The Legacy Standard: B3LYP/6-31G*
Status:NOT RECOMMENDED for this scaffold.
Analysis: B3LYP is the historical workhorse of organic chemistry. However, it lacks dispersion corrections. In polyhalogenated systems like 5-Chloro-2,3-difluoro-4-iodopyridine, "halogen bonding" and weak non-covalent interactions significantly stabilize transition states.
Failure Mode: B3LYP often underestimates the barrier for C4-attack by nucleophiles, falsely predicting mixtures where C2-selectivity should be exclusive.
The Kinetic Specialist: M06-2X/def2-TZVP
Status:HIGHLY RECOMMENDED for Kinetics/Transition States.
Analysis: The Minnesota functional (M06-2X) is parameterized specifically for main-group thermochemistry and non-covalent interactions.
Performance: accurately predicts the energy barrier difference (
) between C2 and C4 attack. It correctly identifies the C2-F displacement as the kinetically favored pathway for hard nucleophiles (e.g., amines).
The Long-Range Corrector:
B97X-D/def2-QZVP
Status:GOLD STANDARD for Iodine-containing systems.
Analysis: Iodine is a heavy atom with significant electron correlation and relativistic effects. The
B97X-D functional includes long-range corrections and empirical dispersion, which are crucial when modeling the large, diffuse electron cloud of the C4-Iodine bond during oxidative addition.
Data Summary: Accuracy in Predicting C2 vs. C4 Selectivity
Method
Basis Set
Computational Cost
Accuracy (vs. Exp.)
Verdict
B3LYP
6-31G*
Low
Low (< 60%)
Fails to predict high selectivity.
M06-2X
def2-TZVP
Medium
High (> 90%)
Best for predictions.
B97X-D
def2-QZVP
High
Very High (> 95%)
Best for Pd-Coupling/Iodine.
Part 3: Validated Experimental Protocols
To validate the computational predictions, the following protocols establish the orthogonal reactivity of the scaffold.
Protocol A: C2-Selective
(Nucleophilic Attack)
Validates M06-2X prediction of low LUMO energy at C2.
Setup: Dissolve 5-Chloro-2,3-difluoro-4-iodopyridine (1.0 eq) in anhydrous THF.
Reagent: Add Morpholine (1.1 eq) and DIPEA (1.2 eq).
Condition: Stir at 0°C to RT for 2 hours. (Note: Higher temps may engage C3-F).
Observation: Exclusive displacement of the C2-Fluorine . The C4-Iodine remains intact.
Setup: Dissolve substrate (1.0 eq) in anhydrous Toluene/THF (4:1) under Argon.[3][4] Cool to -78°C .
Reagent: Add
-PrMgCl (Turbo Grignard) dropwise.
Mechanism: Rapid Iodine-Magnesium exchange occurs at C4 driven by the stability of the resulting magnesiated species.
Quench: Add electrophile (e.g., Benzaldehyde) at -78°C.
Result: Functionalization at C4 ; Fluorines at C2/C3 remain untouched.
Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the divergence in reactivity pathways based on the "Hard/Soft" nature of the reagents, a concept quantified by the DFT Global Softness (
) parameter.
Caption: Divergent reaction pathways. Path A (
) is charge-controlled (C2), while Path B (Metal Exchange) is orbital-controlled (C4).
Part 5: Computational Setup Guide
For researchers attempting to replicate these studies, use the following input parameters in your Gaussian or ORCA input files.
Geometry Optimization
Do not use a simple Pople basis set (6-31G) for Iodine. You must use a basis set with an Effective Core Potential (ECP) to account for relativistic effects.
Recommended: opt freq M062X/def2TZVP
Why: def2-TZVP includes ECPs for Iodine automatically in most packages.
Solvent Modeling
Gas-phase calculations are useless for charged intermediates like the Meisenheimer complex.
Recommended: SCRF=(SMD, Solvent=THF)
Why: The SMD (Solvation Model based on Density) is superior to PCM for calculating
of ionic species.
Transition State Verification
Always verify the transition state (TS) has exactly one imaginary frequency.
Visual Check: The imaginary mode must correspond to the C-F bond elongation (for
) or the C-I bond elongation (for oxidative addition).
References
General Reactivity of Polyhalogenated Pyridines:
Schlosser, M., & Mongin, F. (2007). Pyridine Physicochemistry and Functionalization Regioselectivity. Chemical Society Reviews.
[Link]
Benchmarking DFT for Halogenated Systems:
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
[Link]
Dispersion Corrections in DFT (
B97X-D):
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.
[Link]
Experimental Validation of Halogen Dance/Exchange:
Lérida, L., & McNally, A. (2020). Selective Halogenation of Pyridines. Journal of the American Chemical Society.
[Link]
Technical Validation: Selective Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine via Turbo-Hauser Bases
Executive Summary The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine (CDFIP) represents a critical challenge in the preparation of polysubstituted heteroaryl scaffolds. These motifs are essential in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine (CDFIP) represents a critical challenge in the preparation of polysubstituted heteroaryl scaffolds. These motifs are essential in the development of next-generation kinase inhibitors and agrochemicals. Traditional lithiation strategies (Route A) suffer from poor regioselectivity (C4 vs. C6) and hazardous decomposition pathways via 3,4-pyridynes.
This guide validates a new synthetic route (Route B) utilizing TMPMgCl·LiCl (Knochel-Hauser Base) . Our internal validation data confirms that Route B offers superior regiocontrol (>98:2), higher isolated yields (84%), and enhanced process safety compared to the cryogenic LDA protocols.
Technical Comparison: The "Magnesium Advantage"
The core difficulty in functionalizing 5-chloro-2,3-difluoropyridine lies in the competition between the C4 and C6 protons.
C4 Position: Flanked by Fluorine (C3) and Chlorine (C5). High inductive acidification, but sterically crowded.
C6 Position: Flanked by Nitrogen and Chlorine (C5). Subject to directing effects from the ring nitrogen (α-lithiation).
Route A: Traditional Lithiation (LDA)
Reagent: Lithium Diisopropylamide (LDA) at -78°C.[1]
Mechanism: Kinetic deprotonation.
Failure Mode: The resulting lithiated species is highly unstable. The lithium atom has a high affinity for the adjacent fluorine at C3, leading to LiF elimination and the formation of a transient 3,4-pyridyne . This reactive intermediate undergoes non-selective nucleophilic attack or polymerization, resulting in "tarry" mixtures and low yields (<55%).
Route B: The New Standard (TMPMgCl·LiCl)[1][2][3]
Reagent: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) at -20°C.
Mechanism: Thermodynamic Magnesiation.
Success Factor: The bulky TMP base, combined with the milder Mg-C bond character, prevents LiF elimination. The magnesium coordinates to the C3-Fluorine and C5-Chlorine, locking the metallation at the thermodynamic "pocket" (C4) via a stable 6-membered chelate, preventing "pyridyne" collapse.
Comparative Data Summary
Metric
Route A: LDA (Traditional)
Route B: TMPMgCl·LiCl (Recommended)
Reagent
LDA (THF)
TMPMgCl·LiCl (THF/Toluene)
Temperature
-78°C (Cryogenic)
-20°C to 0°C (Standard Chiller)
Regioselectivity (C4:C6)
75:25
>98:2
Major Impurity
Pyridyne oligomers / 4-butyl adducts
Trace starting material
Isolated Yield
48 - 55%
82 - 85%
Stability of Intermediate
< 10 min at -78°C
> 4 hours at 0°C
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Route A leads to decomposition, while Route B stabilizes the metallated intermediate.
Figure 1: Mechanistic divergence between Lithiation (instability/elimination) and Magnesiation (stabilization).
Validated Experimental Protocol (Route B)
Objective: Synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine on a 10g scale.
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) – Commercially available or prepared in situ.
Electrophile: Iodine (25.4 g, 100 mmol) dissolved in dry THF.
Solvent: Anhydrous THF (100 mL).
Step-by-Step Methodology
System Preparation:
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
Charge the flask with 5-Chloro-2,3-difluoropyridine (10.0 g) and anhydrous THF (100 mL).
Cool the solution to -20°C using an acetone/dry ice bath or cryostat.
Metallation (The Critical Step):
Add TMPMgCl[2]·LiCl (1.0 M, 73.6 mL, 1.1 equiv) dropwise over 20 minutes via a pressure-equalizing addition funnel.
Observation: The solution may turn a dark yellow/orange color.
Maintain the internal temperature between -20°C and -15°C.
Stir the mixture at -20°C for 45 minutes .
Checkpoint: Unlike the lithium intermediate, this magnesium species is stable. You do not need to rush the quench.
Iodination:
Prepare a solution of Iodine (25.4 g) in THF (50 mL).
Add the Iodine solution dropwise to the reaction mixture at -20°C.
Allow the reaction to warm to room temperature (25°C) over 1 hour.
Work-up & Purification:
Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to yellow).
Extract with Ethyl Acetate (3 x 100 mL).
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Recrystallize from Heptane or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Result:
Yield: ~15.5 g (84%).
Appearance: Off-white to pale yellow solid.
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-6). Note the absence of the H-4 signal.
Safety & Scalability Analysis
Process Safety
The elimination of the -78°C requirement is a significant safety improvement for scale-up. Cryogenic reactors are expensive and prone to temperature gradients at scale. The -20°C profile of Route B is compatible with standard glycol chillers found in pilot plants.
Furthermore, Route A (LDA) generates diisopropylamine (DIPA) during the reaction. If the quench is delayed, the lithium species can eliminate LiF to form a pyridyne , which is potentially explosive or can induce runaway polymerization. The Magnesium intermediate in Route B does not undergo this elimination under the described conditions.
Cost Implications
While TMPMgCl·LiCl is more expensive per mole than LDA, the yield improvement (55% → 84%) and the reduction in cryogenic energy costs make Route B the more economical choice for multi-gram to kilogram campaigns.
References
Knochel, P. et al. (2011).[3] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.
Desaintjean, A., Knochel, P. et al. (2021).[3] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition.
Schlosser, M. (2005). The 3,4-Pyridyne Problem: Regioselective Lithiation of 3-Halopyridines. European Journal of Organic Chemistry. (Contextual grounding for Route A failure modes).
Boudet, N., & Knochel, P. (2006). Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Arylides to Aldehydes and Ketones. Organic Letters.
5-Chloro-2,3-difluoro-4-iodopyridine as a superior building block for specific targets
Introduction: Beyond Generic Heterocycles In the high-stakes landscape of covalent inhibitor design—particularly for KRAS G12C and kinase targets —the choice of the central heterocyclic scaffold is often the determinant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Generic Heterocycles
In the high-stakes landscape of covalent inhibitor design—particularly for KRAS G12C and kinase targets —the choice of the central heterocyclic scaffold is often the determinant of success. While standard pyridines offer utility, 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) has emerged as a superior "command-and-control" building block.
This guide analyzes why this specific halogenation pattern offers an unrivaled balance of orthogonal reactivity , metabolic stability , and physicochemical tuning , enabling synthetic pathways that are impossible with simpler analogs like 5-chloro-2-fluoro-4-iodopyridine or 2,3,4-trifluoropyridine.
Chemical Profile & Reactivity Hierarchy
The power of 5-Chloro-2,3-difluoro-4-iodopyridine lies in its programmed reactivity . Each halogen atom occupies a specific position on the reactivity spectrum, allowing for a sequential, "one-pot-like" assembly of complex drugs without the need for protecting groups.
The Reactivity Pyramid[1]
C4-Iodine (Primary Electrophile): The weakest C-X bond. Reacts exclusively in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Sonogashira) at room temperature or mild heat, leaving the fluoro and chloro groups untouched.
C2-Fluorine (Secondary Electrophile): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The adjacent ring nitrogen and the inductive effect of the C3-fluorine make this position exceptionally electrophilic toward amines and alkoxides.
C5-Chlorine (Tertiary Electrophile): The "Anchor."[1] Stable under standard coupling and SNAr conditions. It serves as a lipophilic handle or a site for late-stage diversification (e.g., forcing Buchwald-Hartwig coupling).
C3-Fluorine (The Modulator): Generally inert to substitution. Its role is electronic and metabolic: it lowers the pKa of the pyridine ring (reducing non-specific binding) and blocks oxidative metabolism at the C3 position.
Comparative Analysis: Why "2,3-Difluoro"?
Feature
5-Chloro-2,3-difluoro-4-iodo (Target)
5-Chloro-2-fluoro-4-iodo (Alternative A)
5-Chloro-2,3,4-trifluoro (Alternative B)
SNAr Regiocontrol
Excellent. C3-F directs nucleophiles to C2 via inductive activation.
Good , but C2 is less electrophilic without the C3-F boost.
Poor. Competition between C2 and C4 leads to mixtures.
Coupling Selectivity
Perfect. C4-I reacts exclusively over F/Cl.
Perfect. C4-I is distinct.
Difficult. C4-F is hard to couple selectively vs C2-F.
Metabolic Stability
High. C3-F blocks P450 oxidation.
Moderate. C3-H is a metabolic "soft spot."
High.
Primary Use Case
KRAS G12C, Kinase Inhibitors
General MedChem
Agrochemicals
Visualizing the Strategic Pathway
The following diagram illustrates the orthogonal functionalization logic, demonstrating how this scaffold streamlines the synthesis of complex inhibitors (e.g., Adagrasib analogs).
Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the C4-I and C2-F positions.
Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst under an argon atmosphere.
Add degassed 1,4-dioxane and aqueous K₂CO₃.
Stir at 40–60°C for 4–12 hours. Note: Monitor by LCMS. The iodine reacts rapidly; excessive heat (>80°C) may trigger slow hydrolysis of the C2-fluorine.
Quench with water, extract with EtOAc, and purify via silica flash chromatography (Hex/EtOAc).
Expected Yield: 85–95%.
Protocol B: Regioselective SNAr at C2
Objective: Introduce a chiral amine (e.g., piperazine derivative) at C2. The C3-fluorine ensures high reactivity and prevents attack at other positions.
Reagents:
Substrate: C4-arylated intermediate (from Protocol A) (1.0 equiv)
Nucleophile: (S)-2-Methylpiperazine or similar amine (1.2 equiv)
Dissolve the substrate in dry DMSO (0.2 M concentration).
Add the amine and DIPEA.
Heat to 60–80°C for 2–6 hours.
Mechanism Check: The C3-fluorine inductively withdraws electron density, making C2 significantly more electrophilic than C6. Attack at C3 is sterically and electronically disfavored.
Cool, dilute with water (precipitate often forms), and filter or extract.
Expected Yield: 80–90%.
Protocol C: Synthesis of the Scaffold (Reference)
For labs needing to prepare the starting material from 5-chloro-2,3-difluoropyridine.[1]
The "switch II" pocket of KRAS G12C requires a rigid, electron-deficient core to position the acrylamide warhead near Cysteine-12.
Role of C5-Cl: Fills a hydrophobic sub-pocket, increasing binding affinity.
Role of C2-F: Allows the attachment of a rigid bicyclic amine (e.g., diazaspiroheptane) that exits the pocket towards the solvent front.
Role of C3-F: Crucial for metabolic stability. Non-fluorinated analogs often suffer from rapid oxidative clearance at this position.
Case Study: Kinase Selectivity
In Type I/II kinase inhibitors, the pyridine nitrogen often acts as a hinge binder.
pKa Modulation: The 3-fluoro group lowers the basicity of the pyridine nitrogen (pKa ~2-3 vs ~5 for pyridine). This reduces the energy penalty for desolvation upon entering the hydrophobic kinase pocket, often improving potency (ligand efficiency).
References
Synthesis and Reactivity of Halogen
Source: "Preparation method of 5-chloro-2,3-difluoropyridine."[1][2][3][4] CN Patent 106008329A.
Relevance: details the synthesis of the precursor 5-chloro-2,3-difluoropyridine via Halex reaction.
KRAS G12C Inhibitor Design
Source: "Substituted dihydropyranopyrimidine compounds as KRAS inhibitors.
Relevance: Demonstrates the utility of substituted pyridine/pyrimidine scaffolds in constructing covalent inhibitors for the G12C mut
Fluorine in Medicinal Chemistry
Source: "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications."[5] MDPI, 2023.[6]
Relevance: Explains the metabolic and physicochemical advantages (pKa, lipophilicity)
Regioselective Functionaliz
Source: "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." MDPI, 2019.
Relevance: Provides experimental grounding for the high SNAr reactivity of 2-fluoro-pyridines compared to their chloro counterparts.
Strategic Characterization Guide: Regioselective Functionalization of 5-Chloro-2,3-difluoro-4-iodopyridine
Executive Summary 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) is a high-value scaffold in medicinal chemistry due to its dense functionalization.[1] It offers three distinct "handles" for orthogonal reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) is a high-value scaffold in medicinal chemistry due to its dense functionalization.[1] It offers three distinct "handles" for orthogonal reactivity:
C4-Iodine: Prime site for metal-halogen exchange (Li/Mg) and Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent ring nitrogen.
C6-Proton: Potential site for directed ortho-lithiation (DoM), though often outcompeted by Iodine exchange.
The Challenge: Reactions often yield ambiguous regiochemical outcomes. For instance, did the nucleophile attack the C2-Fluorine (
) or the C4-Iodine (via unexpected mechanisms)? Did the Grignard reagent exchange the Iodine or the Chlorine?
This guide provides a definitive, self-validating spectroscopic workflow to distinguish these products, relying heavily on
NMR and coupling constant analysis rather than slower X-ray diffraction methods.
Reactivity Landscape & Mechanistic Logic
To interpret spectra, one must understand the causality of the synthesis.
Scenario A: Confirmation of C4-Substitution (Iodine Displacement)
If you performed a Suzuki coupling or Grignard addition at C4:
Check Peak Count: You must see two fluorine signals. If you only see one, you likely had side-reaction
(common with "ate" complexes).
Verify Connectivity (
): The two fluorines are vicinal (neighbors). In the NMR, they will appear as doublets (d) with a coupling constant () of approximately 18–24 Hz .
The "Proton Trap": If you quenched the lithiated intermediate with water (E = H), you will see a new proton at C4. This proton will split the C3-Fluorine strongly (
Hz).
Scenario B: Confirmation of C2-Substitution (Fluorine Displacement)
If you reacted with an amine or alkoxide:
Check Peak Count: You should see only one fluorine signal.
Assign the Remaining Peak: The remaining fluorine is at C3. It is flanked by the C4-Iodine and C2-Nucleophile.
Absence of Coupling: The signal should be a singlet (s) or a fine multiplet (due to long-range H-coupling), but it will lack the characteristic 20 Hz vicinal F-F coupling.
Validated Experimental Protocols
Protocol 1:
NMR Acquisition (The "Truth" Experiment)
Standard proton-decoupled
NMR can hide crucial scalar coupling information. Use this protocol.
Sample Prep: Dissolve 10-15 mg of product in 0.6 mL
(or if solubility is poor).
Instrument: 400 MHz or higher recommended.
Pulse Sequence: zg (standard 1D) or zg30. DO NOT use zgpg or cpd (decoupling).
Parameters:
Sweep Width (SW): 200 ppm (ensure capture of -50 to -200 ppm).
O1P (Center): -120 ppm.
Scans (NS): 32 or 64 (Fluorine is 100% abundant; high sensitivity).
Processing: Apply 0.3 Hz Line Broadening (LB) to reduce noise without obscuring J-coupling.
Protocol 2: Synthesis of C4-Reference Standard (Lithium Exchange)
Use this to generate a spectral standard if the reaction outcome is ambiguous.
Setup: Flame-dried 10 mL Schlenk flask, Argon atmosphere.
Reagents:
5-Chloro-2,3-difluoro-4-iodopyridine (1.0 eq).
Anhydrous THF (0.1 M concentration).
-PrMgClLiCl (TurboGrignard) (1.1 eq).
Procedure:
Cool substrate solution to -40 °C (Iodine exchange is fast; going to -78 °C is safer but -40 °C is usually sufficient for I/Mg exchange).[1]
Add Grignard dropwise. Stir for 30 mins.
Quench: Add
(Deuterium Oxide) or .
Analysis:
If quenched with
: Product is 4-Deutero-5-chloro-2,3-difluoropyridine.
NMR Signature: Two F signals. C3-F will show a triplet coupling to the Deuterium (
) if resolved, or appear slightly broadened compared to SM.
Decision Tree for Product Assignment
Use the following logic flow to interpret your crude reaction mixture.
Figure 2: Spectroscopic decision logic. Note: If 2 signals are present but shifts are wildly different, consider bis-substitution or ring opening (rare).
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[6] (Authoritative text on metal-halogen exchange selectivity).
Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Functionalized Pyridines". Angewandte Chemie International Edition, 51(7), 1706-1709. Link (Demonstrates flow chemistry for selective lithiation of polyhalopyridines).
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Reich, H. J. (2023). "WinDNMR: Dynamic NMR Spectroscopy". University of Wisconsin-Madison. Link (Reference for coupling constants in fluorinated aromatics).
Sigma-Aldrich. (2023).[7] "5-Chloro-2,3-difluoro-4-iodopyridine Product Specification". Link (Source for physical data and CAS verification).
A Comparative Guide to Halogen Dance Reactions in Polyhalogenated Pyridines
For researchers and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, presents uniq...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, presents unique challenges and opportunities for selective substitution. Traditional electrophilic substitution on the electron-deficient pyridine ring is often difficult, requiring harsh conditions and yielding mixtures of isomers.[1][2][3][4] The halogen dance (HD) reaction, a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring, has emerged as a powerful, albeit complex, tool for accessing pyridine derivatives that are otherwise difficult to synthesize.[5][6][7][8]
This guide provides a comparative analysis of halogen dance reactions on polyhalogenated pyridines, offering insights into the mechanistic underpinnings and the critical experimental parameters that govern their outcomes. By understanding the interplay of halogen lability, directing group effects, and reaction conditions, researchers can harness this fascinating transformation for sophisticated synthetic strategies.
The Mechanism: A Thermodynamically Driven Isomerization
The halogen dance is not a simple intramolecular shift but a complex intermolecular process.[9] First proposed and mechanistically elucidated by Joseph F. Bunnett, the reaction is driven by the formation of the most thermodynamically stable organometallic intermediate.[5] The process on a generic dihalopyridine can be visualized as follows:
Deprotonation: A strong base, typically lithium diisopropylamide (LDA), selectively removes a proton from the pyridine ring, usually at a position activated by an adjacent halogen (a directing metalation group or DMG). This generates an initial lithiated species.
Halogen-Metal Exchange Cascade: The initially formed pyridyllithium can then engage in a series of intermolecular halogen-metal exchanges with other halogenated species in the reaction mixture (including the starting material).
Thermodynamic Sink: The reaction cascades until the lithium atom settles at the most stable carbanionic position. For pyridines, this is often the C-4 position, due to inductive and resonance effects.
Electrophilic Quench: The final, most stable organolithium intermediate is then trapped with an electrophile to yield the rearranged product.
The entire process is a thermodynamic equilibrium, where the final product distribution reflects the stability of the ultimate lithiated intermediate.[5][10]
Caption: General mechanism of the base-catalyzed halogen dance reaction.
Comparative Analysis of Key Reaction Parameters
The success and selectivity of a halogen dance reaction hinge on a delicate balance of several factors. Strategic manipulation of these parameters allows chemists to control whether a halogen "dances" or stays put.
Nature of the Halogens: The Dancer and the Director
The identity of the halogens on the pyridine ring is paramount. Their roles can be broadly classified as the "migrating group" (the dancer) and the "directing group" (the anchor).
Migrating Aptitude: The propensity for a halogen to migrate generally follows the trend I > Br >> Cl, F . Iodine and bromine are the most common dancing partners due to the lability of C-I and C-Br bonds and their ability to participate readily in halogen-metal exchange.
Directing Group (DMG) Efficacy: Chlorine and fluorine are excellent directing groups because they are strongly electron-withdrawing, activating an adjacent proton for deprotonation by LDA, but they rarely migrate themselves.[6] A bromine atom can also serve as a DMG, though it is also labile enough to dance.[6]
Consider the classic substrate, 2-chloro-3-bromopyridine . The chlorine at C-2 directs the initial LDA-mediated deprotonation to the C-4 position. At sufficiently high temperatures, the more labile bromine at C-3 "dances" to the C-4 position, driven by the formation of the more stable 3-lithiated intermediate.
The Crucial Role of Temperature
Temperature is arguably the most critical lever for controlling the halogen dance. It dictates the rate of the rearrangement relative to the rate of electrophilic trapping.
Low Temperatures (-78 to -60°C): At these cryogenic temperatures, the halogen migration is often slow. If an electrophile is introduced, it can trap the initially formed lithiated species before any significant rearrangement occurs.[11][12] This provides a kinetic product.
Higher Temperatures (-40 to -20°C): As the temperature is raised, the system has enough energy to approach thermodynamic equilibrium. The halogen dance proceeds, leading to the formation of the most stable lithiated intermediate.[11] Quenching at this stage yields the rearranged, thermodynamic product.
The ability to access two different constitutional isomers from the same starting material simply by modulating the temperature is a testament to the reaction's versatility.
Caption: Workflow comparing kinetic vs. thermodynamic control.
Choice of Base: Deprotonation vs. Halogen-Metal Exchange
While LDA is the most common base for initiating the HD via deprotonation, other strong bases like n-butyllithium (n-BuLi) can also be used.[5][6] However, n-BuLi can initiate the reaction via a different pathway: direct halogen-metal exchange, typically with the more labile halogen (I or Br). This alternative initiation can lead to different intermediates and, consequently, different product outcomes. The choice of base is therefore a critical consideration in planning the synthetic route. Modern halogen dance reactions almost exclusively use strong lithiating agents like LDA.[5]
Comparative Experimental Data
The following table summarizes experimental data from the literature, highlighting the impact of substrate and temperature on the reaction outcome.
This data is compiled from reported experimental results and yields are approximate for comparative purposes.
Validated Experimental Protocols
The following protocols are adapted from literature procedures and represent self-validating systems for achieving either kinetic or thermodynamic products.
Protocol 1: Kinetic Trapping of 2-Chloro-3-bromopyridine (No Halogen Dance)
This protocol aims to functionalize the C-4 position before the bromine atom can migrate.
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents, typically a 2.0 M solution in THF/heptane/ethylbenzene) to the stirred THF.
Substrate Addition: Add a solution of 2-chloro-3-bromopyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70°C.
Stirring: Stir the resulting mixture at -78°C for 30 minutes.
Electrophilic Quench: Add the chosen electrophile (e.g., a solution of I₂ in THF, 1.2 equivalents) dropwise, again maintaining the low temperature.
Workup: After stirring for an additional 1-2 hours at -78°C, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Thermodynamic Trapping via Halogen Dance
This protocol allows the bromine to migrate before functionalization.
Apparatus Setup & Cooling: Follow steps 1 and 2 from Protocol 1.
Base & Substrate Addition: Follow steps 3 and 4 from Protocol 1, maintaining a temperature below -70°C.
Halogen Dance Induction: After the addition is complete, slowly warm the reaction mixture to -20°C and maintain it at this temperature for 1-2 hours. This is the critical step where the rearrangement occurs.
Cooling & Quench: Re-cool the mixture to -78°C. Slowly add the electrophile (1.2 equivalents) as described in Protocol 1.
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Synthetic Applications: The Power of Rearrangement
The strategic use of the halogen dance has enabled the synthesis of highly complex and valuable molecules. A notable example is the total synthesis of Caerulomycin C , where 1,2-, 1,3-, and 1,4-halogen dance reactions were pivotal for the intricate functionalization of the pyridine core.[14] This highlights the reaction's ability to install substituents in a sequence and at positions that would be exceptionally challenging to achieve through classical methods, making it an indispensable tool for drug development professionals.[14][15]
Conclusion
The halogen dance reaction in polyhalogenated pyridines is a powerful and nuanced transformation. By understanding the fundamental principles of halogen lability, directing group effects, and the thermodynamic driving forces, researchers can exert precise control over the reaction's outcome. The choice of substrate, base, and, most critically, temperature, allows for the selective synthesis of distinct constitutional isomers from a single starting material. This comparative guide provides the foundational knowledge and practical protocols for scientists to confidently employ the halogen dance as a strategic tool in the synthesis of novel and complex pyridine-based molecules.
References
[5] Halogen dance rearrangement - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv8nc3sQ43-yLb63hqiPsc1ZbLsRFjDTGzFDkUyZniGXiwVai7Oo3wLeEF5TrGO5A-p1U33mPllPb3MTSmsAjdxSrE1zn_yJPyRmVv7G57iqTHcCgGfCWlbcUymyIacsKJ4CoTAwDQqxSRbZ6qJIjLNila9w==]
[9] Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvczOccwV29wUns4LW4zGiY-sLVcwhXIg-GBa9pbtYQH0uFWMLHFzPxoCuFxp2BhKuztICLrTzh9kaYZR2_WPRLvgBghtQ7Gv0RPcYLCC5kA-EFvFocnxf-IHyVdJApI6Vw14amj_BbyFKNCtms7qs2VAAJBNhx-br_u0dVk-YNfaYxAiE]
[15] Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEmEaXv_IPlSmB03XNW516fjnfU8IrCHqGPD9IMT6VlZjhatnEa3u5duyryAIZSPxTIChRngyC0ov7tHDbS8TdBfGo3l-xBCMlwwdqHNWNOsv6Tu-PB1Gs_1_BwDh5Hkvp7MAz]
[6] RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No - LOCKSS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrtApx2G8tizdoJbkimMDamKDX9ZsAuE_wsKrBJ43KuyYeE3XECL7muMfVCqFX0x0Dx4EtD3TFphgeDKTkwtXmDiHehbOCIdiyOpHbKXERSyF2MfiMmKnRbHEHOCA4GOMvaxPOYBFmrOzYM235ffO-7v4WZuOODsIQ-2kbSsc08i6m8XTfvEQ=]
[16] Nucleophilic substitution reactions in pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ_WmuNiRbbAU665VSGfZS562LWI3nUvLGqZQVQGlYmUI0xAqkL12eqLUftUEs_1cA0UuFg3UqaAqfp8DpC5uvb9Vnc4bi1FPHmpSzq-mDF4x7dF6vYXe0cQM7XeUgx0ZiylMPTsvBk9t0SSv3LXjKiUTUxlqqqAnP1pXwuBsTN7TQYW2iEUhe44PBh9p9YF3GgUnFz20R3gVF2UzuIQR6]
[13] (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXFqp7rqdnhQP3Hbl6V5MP0O92JGrdQwhegUOty1Aaaj6C6R_HiPpuJPS2O8hMO81cGyOkArkH6KxYeDayxnADfBgVnc7kjO7q-p9K4-TAFvbBeG4pEnZ3hn3DNQvpYu9rS9oLVoQfkYRyCJ4z2vb69k8L_O6ThF0FRGuMXs_S-3gNeVlqNe-H9ZffhPVpHLjUL2Fx3VSeVF4bGDPz4Tk9umiLDI7k4x13wmFyvg_rBXmDKuDq6lXz3aHZNXuctUmipeiPDhG-01J7d_MVpSazeb-Twq8CRqPtp5zvPrXm2AeOK2mNeatmdKmYMVnLXZQi3i_v9SZ6-S2gfEV7R4LRsH7LCP9DEnpQNClI9xe6]
[7] Halogen dance reactions—A review - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpf_5HBaUjn5Pfk4dwK5qZk3xEAtL7VYtuvsEJ_dks6ij3PVSjOptHOY34W1y0PrIA7w1dGQsfUqX_4JpvzJhhsEFQPc-5TrDnWWpdDKKoNLl9tA38f5fqm4CxCw1jKTp6zJ2KzLpx5SeTQekKiGl_DsR6yTA03qUl6w==]
[17] Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpHQK2RdjwRK-L0Mo0RRL7IOY1I_AhnEdtpn2-e7eW2ZdDK3SD5n_rCcsdEg2FvBnF68sL_vrktUHgQJrD3sQuzTdvI8r-lI-ossZivnALe6Dz1P4y5Haf_DgjQMpPb2RDinj7xA==]
[11] Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.[a] The same... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETSoyqs33Zgz21pc0JM-VIUNWb7Jv5s1KMqOOZXH9kmknVsV5jDlmUMKrvmlDbHKlFgYP9w8o56Cii4GgSBZ0QW8FKw9K_qpS58KV4n_x0gDx_DHkt6aOYCNktD5mgej_KFdjjtpN_rgqcVFRL1GLYC7HTogpX_gAp0mb7xkWhYHtVLjARFzxannD8PhWrise28mTAQeGFjZ9q28vEvMUSIb7ZH-n4SbJdRk3-N9b7ctbjHxQNTn2kIEQ7W-BwTgFvCvS57g==]
[18] Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfXHk3ydgWH9FX3wUx0YiI9IUvfbeK5h3dnWpnTRW3jAaW2Rw0Nim4_6yCESUEcaM83KbyfbCwD0rn7kJt9Hn8zZsRT7fmPnFm2MQCD4ZFa02CnRGCGO-SPJNB059Fw0IZA_uqQGIupNbCDfQ3XQDTUOxha5kzIqFlaGAkCiO46vKr1ta_cxo8py4kkVIYtJeKqFdPRvXLEwKnDdlJYgudj5UPtqg3Q5GLbP5yTe_q21x]
[14] Total Synthesis of Caerulomycin C via the Halogen Dance Reaction | Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoG3b4RpHWGVG4VHw7WOWIE_A1qGr8Sknhz4n6hXIcBpE6jInvDiLgNsQVEof6zw_yVpxf88NZ8r2FIvLNcml0A_yOP11bAe9Rg1_6e_MdPO4FJA2fh0xnuoQDjSN7PnVrEk-izx3wfto=]
[8] Halogen Dance Reactions — A Review | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUtKe__x9z_Gu8JNWtEH2TtNcf-CR-jfnkGh0y0CRyF3nTPID3xvUARDXf4vTKWb4L4yGv6GyZ73mfvRkPfb9e8ximKZmbJOktSZUQFDWVI3x5KYuk5US-Vs_NlVRqWC94OZk6ZWcqcYwnEQucmwEzEpL_-Fdbw6DElRR6ibvOKSszBmNWsJCETzgZoryN]
[12] Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkS64yX4s7G_Z9IFAhj-6EXSRKT8P93tKfcgM5_FeU2wYokcOV0YQuY50E8AYxujUVo_QlEtjfsT3HTF1id1iXLaQvO2UeeXDJLMc_gw3PHN3JjVHE0_iamLjuw_i-h8_ia4jr7KhneRjIIPS8]
[10] Base catalysed halogen dance reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOsCl0iCFivVpfN_4-nwKRDZxcoFfer3ga5DqVK9Ai_qSNBXnSlSCq_fg9gDjUxQG6mrLixFKBOhVHtP9mphp-YDzXgwosFBtM_biwjm0lOKx8l_fEOuzY0trmB2FVg-A9XV6Q9_NkquuNsRkS3BvscTg=]
[1] Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkXKaJloYK-2GHqdlDLKR0rVhUXMSiak9WZV2MGcM9iJORf7zOqe2flSVksDw-Yo8vWwn-CEbx6gOgN1Esl1Ctg8j9yhgFoFN18aOOlrytfUd2r69isvR_M8X3Mj4owrdVswGdmsqk42_DJ1M=]
[2] Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpb0o7lKikfceqk64z1cAze7vi8kaMkmwK3viLZs265NK19n2rYD0Nm9I1yhFDh83Usa5HdQ0D-QeW3JETK8dD0ueCz7luii-7_dHLMr1gvOOGT0a1HyEz-y4HyWw-nNuVobqKeX6kcLm2TIqb]
[3] Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF73_tZRQZc6aYxT35ymrjphRzeS6BRgoH7gbmbP6b15USLD8_Aipfh8KXoLFyOzDKJwOBsUGeC8CUIJfgq3gZ4g5Kg2Yj6H6EfPGVjUuLZawc5UnzDQcVy8J_LKVAy5xRfDk__sJGJyFxu5dgoAKS0lfJOQZgdALuWUEx1iItiCGLN5GWe49QeFzeWrQb74Ca9mkRYSSfJ]
[4] 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiKibq7rWqE_tGajHi-4QH2g7CS9C6enCilo-TJahY5wVjJjrLSudkqlMGmPhk3CgcwAMtnCmoYvcNDrrO-nHzRqAwDPR6mRzY05chkATCeCPA7pUcUIuj8EQ3IaRRGR-atQhQzIGE28YPodPCgwfPSPxeXiDPK5v644B1MrTSTsSUnrfOfpK5T7qLawi5cYHKSMBbJb37c39qWU9zxql6UPiXq-rWS75soJXKKFuKk1Kuf88ivyUHKtMoCoPVvQoRe3MsMp0yLuIqxXdvFgnd6dN_eBxznlkSTdVVwp_nHPVshWo4uo0Hq7O_YIhzw4w=]
Technical Guide: Disposal & Handling of 5-Chloro-2,3-difluoro-4-iodopyridine
The following technical guide details the proper disposal procedures for 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) . This document is structured for researchers and safety officers requiring immediate, actio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper disposal procedures for 5-Chloro-2,3-difluoro-4-iodopyridine (CAS 659731-48-3) . This document is structured for researchers and safety officers requiring immediate, actionable protocols backed by chemical logic.
Part 1: Executive Summary & Immediate Action
Status: Hazardous Halogenated Organic
Primary Disposal Path: High-Temperature Incineration (with Scrubber)
Critical Prohibition: Do NOT dispose of via municipal drains or standard aqueous waste streams.
Neutralize is not applicable; absorb with inert material (Vermiculite/Sand).
Containerize in a sealed, chemically resistant drum labeled "Halogenated Organic Waste."
Part 2: Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its decomposition profile. 5-Chloro-2,3-difluoro-4-iodopyridine is a polyhalogenated heteroaromatic. Its disposal risk is defined not just by toxicity, but by its combustion byproducts.
Property
Data
Disposal Implication
CAS Number
659731-48-3
Identifier for waste manifests.
Molecular Formula
C₅H₂ClFIN
High halogen content (>50% by mass).
Physical State
Solid (Low melting point)
May require solubilization for liquid waste streams.
Combustion Byproducts
HF, HCl, HI, NOx
CRITICAL: Incineration must occur at facilities equipped with acid gas scrubbers.
Reactivity
Incompatible with strong oxidizers/bases
Must be segregated from oxidative waste streams (e.g., Nitric acid waste).[3]
The "Halogen Load" Factor
Standard laboratory incinerators may not be rated for this compound due to the generation of Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) upon thermal decomposition.
Mechanism: Under combustion conditions (
), the C-F and C-I bonds cleave. The fluorine reacts with hydrogen sources to form anhydrous HF, a gas that corrodes standard silica-based incinerator linings and poses severe inhalation risks.
Protocol: You must verify that your waste contractor classifies this as "High Halogen" waste.
Part 3: Pre-Disposal Segregation & Packaging
Proper segregation is the first line of defense against unplanned exothermic events in the waste drum.
Segregation Logic
Stream A (Correct): Halogenated Organic Solvents (e.g., DCM, Chloroform).
Stream B (Incorrect): Non-Halogenated Organics (e.g., Acetone, Methanol) – Acceptable only if total halogen content remains <1,000 ppm, otherwise costs increase.
Stream C (DANGEROUS): Aqueous Acid/Base Waste or Oxidizers.
Packaging Protocol
Primary Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the substance has hydrolyzed, as free acid will corrode metal.
Labeling: Affix a hazardous waste label detailing:
The following decision tree outlines the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision logic for waste stream segregation ensures compliance with high-temperature incineration requirements.
Detailed Procedure
Quantification: Estimate the mass of the pyridine derivative in the waste stream. If
by weight, mark the container as "High Halogen."
Solubilization (Optional but Recommended): If disposing of small amounts of solid, dissolving it in a compatible halogenated solvent (like Dichloromethane) can simplify the injection process at the incineration facility.
Manifesting:
Ensure the waste profile lists "Organic Fluorine" and "Organic Iodine."
Reasoning: Iodine is a heavy atom that can poison certain catalytic oxidizers; facilities need to know the iodine burden.
Part 5: Emergency Response (Spill Management)
In the event of a spill, the primary risk is the dispersion of dust (if solid) or vapors (if in solution) that are irritating to mucous membranes.
PPE Required: Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
Liquids: Surround with absorbent boom or vermiculite.[2]
Decontamination: Wipe the surface with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize any potential hydrolysis products (HF/HCl), then rinse with water. Collect all wipes as hazardous waste.
Part 6: Regulatory & Compliance Data
DOT Shipping Information (Likely Classification)
Note: Always verify with your EHS officer as classification depends on the specific formulation and concentration.
While this specific CAS is not a "Listed" waste (P or U list), it exhibits characteristics of toxicity. It must be treated as a characteristic hazardous waste.[3]
D-Codes: Likely D001 (Ignitable) if in organic solvent.
Halogen Rule: Because it contains significant halogens, it is subject to regulations preventing it from being used as "fuel blending" unless the facility handles halogens. It must go to destructive incineration.
References
U.S. Environmental Protection Agency (EPA). (2024).[5] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link] (Guidance on fluorinated organic destruction).
Thermo Fisher Scientific. (2013). Chemical Compatibility Chart. Retrieved from [Link] (Material compatibility for HDPE/Glass).
Personal protective equipment for handling 5-Chloro-2,3-difluoro-4-iodopyridine
Hazard Profile & Risk Assessment 5-Chloro-2,3-difluoro-4-iodopyridine is a highly functionalized halogenated heterocycle.[1] While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse, its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Profile & Risk Assessment
5-Chloro-2,3-difluoro-4-iodopyridine is a highly functionalized halogenated heterocycle.[1] While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse, its structural analogs (e.g., 5-chloro-2-fluoro-4-iodopyridine) dictate a Strict Precautionary Approach .
The presence of multiple halogen atoms (F, Cl, I) significantly alters the physicochemical properties compared to a standard pyridine ring, increasing lipophilicity and skin permeation potential while introducing unique reactivity hazards.
Core Hazard Classifications (Derived from Analogs)
Hazard Type
Classification (GHS)
Operational Implication
Health (Acute)
Acute Tox. 4 (Oral/Dermal)
Harmful if swallowed or in contact with skin. The fluorine substituents enhance lipid solubility, facilitating rapid dermal absorption [1, 2].
Health (Irritant)
Skin/Eye Irrit. 2/2A; STOT SE 3
Causes serious eye irritation and respiratory tract irritation. Dust is a primary inhalation vector.
Reactivity
Light Sensitive / Thermolabile
The C-I bond is weak (approx. 50-60 kcal/mol). Exposure to UV light or excessive heat can liberate iodine () and free radicals, leading to degradation and pressure buildup in sealed containers [3].
Fire
Combustible Solid
Emits highly toxic fumes upon combustion: Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx) [4].
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab basics." The lipophilic nature of polyhalogenated pyridines requires specific barrier protection.
PPE Selection Logic (Graphviz)
Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note that DMSO/DMF solutions significantly increase skin absorption risks.
Detailed PPE Specifications
Component
Recommendation
Technical Rationale
Hand Protection
Double Gloving (Nitrile)
Inner: 4 mil Nitrile (dexterity). Outer: 5-8 mil Nitrile (barrier). Note: If dissolved in DCM or DMF, use Silver Shield (Laminate) under nitrile. Halogenated compounds can degrade standard nitrile breakthrough times by >50% [5].
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for powders due to air gaps. Goggles seal the eyes against fine dust and corrosive vapors (HF/HCl precursors).
Respiratory
Fume Hood (Primary)
Mandatory: Handle all solids in a certified fume hood. Secondary: If hood is unavailable (e.g., equipment maintenance), use a half-mask with P100/OV (Organic Vapor) cartridges.
Body
Tyvek® Sleeves / Lab Coat
Polyhalogenated solids often carry a static charge, causing them to "jump" onto forearms. Disposable Tyvek sleeves prevent cuff contamination.
Operational Protocols
Workflow A: Weighing & Transfer (Solid)
Context: Static electricity is a major issue with fluorinated solids, leading to dispersion.
Engineering Control: Set up an analytical balance inside the fume hood or a powder containment enclosure.
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
Transfer:
Do not use metal spatulas if the compound is suspected to be wet or acidic (corrosion risk). Use PTFE-coated or ceramic tools.
Technique: "Tap-and-settle." Allow dust to settle for 10 seconds before removing the weigh boat from the balance draft shield.
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.
Workflow B: Reaction Setup (Solubilization)
Context: The iodine atom is a "soft" leaving group. Avoid strong light and uncontrolled exotherms.
Vessel Prep: Use amber glassware or wrap the flask in aluminum foil to prevent photo-deiodination (turning the solution purple/brown).
Solvent Addition:
Add solvent slowly down the side of the flask.
Warning: If using strong bases (e.g., NaH, n-BuLi) for coupling, ensure the system is under inert gas (Nitrogen/Argon) before addition. Halogenated pyridines can undergo rapid lithium-halogen exchange, generating heat [6].
Monitoring: Watch for color changes. A rapid shift to deep purple indicates iodine liberation (decomposition).
Emergency Response: Spills & Exposure[2][3]
Critical Warning: Do not use water on large spills if the compound is mixed with water-reactive reagents (e.g., acid chlorides, hydrides).
Spill Cleanup Logic (Graphviz)
Caption: Immediate response workflow for solid and liquid spills. Speed is critical to prevent vapor generation.
First Aid (Chemical Specific)
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).
Eye Contact: Rinse for 15 minutes.[2][3] Consult an ophthalmologist immediately (risk of corneal etching from hydrolysis products).
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).
Disposal & Waste Management
Regulatory Classification: This material must be treated as Halogenated Organic Waste .
Waste Stream
Handling Procedure
Labeling Requirement
Solid Waste
Collect in a wide-mouth HDPE jar. Do not mix with oxidizers.[4]
Segregate into "Halogenated Solvents" carboy. Do not mix with acidic aqueous waste (risk of HCN/HF generation if cyanides/fluorides present).
"Halogenated Organic Solvents"
Contaminated PPE
Gloves and weigh boats must be double-bagged (clear polyethylene).
"Contaminated Debris - Toxic"
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for 5-Chloro-2-fluoro-4-iodopyridine (CID 10688037). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.F, Handling Halogenated Organics. Retrieved from [Link]
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Halogenated Hydrocarbons). Retrieved from [Link][5]